EFdA-TP tetrasodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C12H11FN5Na4O12P3 |
|---|---|
分子量 |
621.12 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |
InChI 键 |
FNAXCBIZNJRMDE-OCSZSNTDSA-J |
手性 SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EFdA-TP Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of the nucleoside reverse transcriptase inhibitor (NRTI) Islatravir, represents a significant advancement in antiretroviral therapy. Its potent anti-HIV activity stems from a multifaceted mechanism of action against the HIV-1 reverse transcriptase (RT), distinguishing it from all other approved NRTIs. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the unique inhibitory profile of EFdA-TP.
Core Mechanism of Action: Multi-pronged Inhibition of HIV-1 Reverse Transcriptase
Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP, despite possessing a 3′-hydroxyl group, inhibits HIV-1 RT through several distinct and synergistic mechanisms.[1][2] This multi-modal action contributes to its high potency and a robust resistance profile.
Translocation-Defective Reverse Transcriptase Inhibition (TDRTI)
The primary and most novel mechanism of EFdA-TP is its function as a Translocation-Defective RT Inhibitor (TDRTI).[3] After its incorporation into the nascent viral DNA chain, the 4′-ethynyl group of the EFdA-monophosphate (EFdA-MP) moiety sterically hinders the translocation of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site on the reverse transcriptase enzyme.[4][5] This stalling of the RT-DNA complex effectively halts further DNA synthesis.[4]
Immediate and Delayed Chain Termination
EFdA-TP can also function as both an immediate and a delayed chain terminator, with the specific outcome being dependent on the local template sequence of the viral nucleic acid.[1][4]
-
Immediate Chain Termination (ICT): In many instances, the translocation block is so profound that EFdA-TP acts as a de facto immediate chain terminator.[1][4] The RT is unable to add the next nucleotide, leading to an abrupt cessation of DNA synthesis.
-
Delayed Chain Termination (DCT): In some sequence contexts, the RT can inefficiently add one or more additional nucleotides after the incorporation of EFdA-MP before synthesis is ultimately halted.[1][4] This delayed termination also contributes to the overall antiviral effect.
Efficient Misincorporation
HIV-1 RT can efficiently misincorporate EFdA-TP opposite incorrect template bases.[1][2] The resulting mismatched primer terminus is extremely difficult for the RT to extend, and it is also protected from excision repair mechanisms, further contributing to the termination of reverse transcription.[1]
Quantitative Data: Kinetic Parameters of EFdA-TP
The unique mechanism of EFdA-TP is underpinned by its favorable kinetic profile with HIV-1 RT, especially when compared to the natural substrate, dATP. In contrast, its interaction with human mitochondrial DNA polymerase γ (Pol γ), a key factor in NRTI-related toxicity, is significantly less efficient, suggesting a wide therapeutic window.[6][7]
Table 1: Pre-Steady-State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT
| Substrate | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Fold-change in Efficiency vs. dATP |
| dATP | 8.0 ± 0.7 | 3.8 ± 0.8 | 2.1 | - |
| EFdA-TP | 10 ± 0.9 | 2.2 ± 0.5 | 4.5 | 2.1 |
Data sourced from pre-steady-state kinetic analyses.[8]
Table 2: Steady-State Kinetic Parameters for Incorporation by Wild-Type and K65R HIV-1 RT
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
| Wild-Type RT | dATP | 2.78 ± 0.35 | 31.2 ± 1.0 | 11.2 |
| EFdA-TP | 0.08 ± 0.01 | 30.6 ± 0.5 | 382.5 | |
| K65R Mutant RT | dATP | 2.76 ± 0.28 | 21.0 ± 0.6 | 7.6 |
| EFdA-TP | 0.05 ± 0.01 | 31.9 ± 0.8 | 638.0 |
Data highlights the hypersensitivity of the tenofovir-resistant K65R mutant to EFdA-TP.[1]
Table 3: Pre-Steady-State Kinetic Parameters for Incorporation by Human Mitochondrial DNA Polymerase γ
| Substrate | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Discrimination (EfficiencydATP / EfficiencyEFdA-TP) |
| dATP | 220 ± 16 | 3.2 ± 0.7 | 69 | - |
| EFdA-TP | 0.29 ± 0.02 | 18 ± 4 | 0.016 | 4,300 |
Data demonstrates the high selectivity of EFdA-TP for HIV-1 RT over Pol γ.[6][7]
Signaling Pathways and Logical Relationships
The multifaceted mechanism of action of EFdA-TP can be visualized as a series of branching pathways following its interaction with the HIV-1 reverse transcriptase.
Caption: Multi-faceted inhibition of HIV-1 RT by EFdA-TP.
Experimental Protocols
The elucidation of EFdA-TP's mechanism of action has relied on a suite of biochemical assays. Below are detailed methodologies for key experiments.
Primer Extension Assay for Chain Termination Analysis
This assay is used to visualize the termination of DNA synthesis by HIV-1 RT at specific nucleotide positions.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dna-technology.com [dna-technology.com]
- 4. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl radical footprint analysis of human immunodeficiency virus reverse transcriptase-template.primer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of interaction of human mitochondrial DNA polymerase γ with the novel nucleoside reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine indicates a low potential for host toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into EFdA-TP Tetrasodium: A Novel Nucleoside Reverse Transcriptase Inhibitor for HIV
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), in its tetrasodium salt form, in the landscape of Human Immunodeficiency Virus (HIV) research. EFdA, and its active triphosphate metabolite EFdA-TP, represents a significant advancement in the class of nucleoside reverse transcriptase inhibitors (NRTIs), exhibiting remarkable potency against both wild-type and drug-resistant HIV strains.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies underpinning these findings.
Mechanism of Action: A Multi-pronged Attack on HIV Reverse Transcriptase
Unlike conventional NRTIs that act solely as chain terminators due to the absence of a 3′-hydroxyl group, EFdA-TP possesses this crucial moiety, yet still potently inhibits HIV-1 reverse transcriptase (RT) through several distinct mechanisms.[1][3][4] This multifaceted approach contributes to its high efficacy and a formidable barrier to the development of resistance.
The primary mechanisms of EFdA-TP's inhibitory action are:
-
Immediate Chain Termination (ICT): Despite having a 3'-OH group, EFdA-TP can function as a de facto immediate chain terminator.[1][5][6] Upon incorporation into the nascent viral DNA strand, it sterically hinders the enzyme's ability to add the next nucleotide, effectively halting DNA synthesis at the point of incorporation.[1]
-
Delayed Chain Termination (DCT): In a template-sequence-dependent manner, EFdA-TP can also act as a delayed chain terminator.[1][5][6] In this scenario, after the incorporation of EFdA-monophosphate (EFdA-MP), the reverse transcriptase can add one more nucleotide before DNA synthesis is arrested.[1]
-
Translocation-Defective Inhibition: A key and unique feature of EFdA-TP is its ability to act as a translocation-defective RT inhibitor.[4][7] After incorporation, the presence of the 4′-ethynyl group in a hydrophobic pocket of the RT enzyme impedes the translocation of the enzyme along the DNA-RNA hybrid.[2][4][7] This stalling of the enzyme prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis.[4][7]
-
Efficient Misincorporation: EFdA-TP can be efficiently misincorporated by RT, leading to mismatched primers that are difficult for the enzyme to extend.[1] This adds another layer to its inhibitory profile.
The following diagram illustrates the multiple inhibitory pathways of EFdA-TP against HIV reverse transcriptase.
Caption: Multiple mechanisms of HIV RT inhibition by EFdA-TP.
Quantitative Analysis of Antiviral Activity
EFdA demonstrates exceptional potency against a wide range of HIV-1 strains, including those resistant to currently approved NRTIs.[2] The following tables summarize key quantitative data from various in vitro and ex vivo studies.
| Parameter | Cell Line | Value | Reference |
| EC50 | Activated peripheral blood mononuclear cells (PBMCs) | 0.05 nM | [4][7] |
| EC50 | TZM-bl cells (Treatment-naïve viruses) | 1.4 nM (median) | [8] |
Table 1: Antiviral Efficacy of EFdA
| Parameter | Enzyme | Comparison | Fold Difference | Reference |
| Incorporation Efficiency | HIV-1 Reverse Transcriptase | EFdA-TP vs. dATP | >2-fold more efficient | [3] |
| Incorporation Efficiency | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 4,300-fold less efficient | [9] |
| Incorporation Rate | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 760-fold slower | [9] |
| Binding Affinity | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 5.6-fold lower | [9] |
Table 2: Comparative Enzyme Kinetics of EFdA-TP
The significantly lower efficiency of incorporation by human mitochondrial DNA polymerase γ suggests a low potential for mitochondrial toxicity, a common side effect of many NRTIs.[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature.
This assay is fundamental to determining the mechanism and efficiency of chain termination by EFdA-TP.
Objective: To visualize the inhibition of RT-catalyzed DNA synthesis and determine the points of chain termination.
Methodology:
-
Substrate Preparation: A 5′-Cy3-labeled DNA primer is annealed to an unlabeled DNA or RNA template.
-
Reaction Mixture: The DNA/DNA or DNA/RNA substrate (20 nM) is incubated with HIV-1 RT (20 nM) at 37°C in a buffer solution containing 50 mM NaCl and 50 mM Tris-HCl, pH 7.8.
-
Inhibitor Addition: Varying concentrations of EFdA-TP are added to the reaction mixtures.
-
Initiation: The reaction is initiated by the addition of MgCl2 to a final concentration of 6 mM.
-
Termination: After a defined incubation period (e.g., 3 hours), the reaction is stopped by adding an equal volume of 100% formamide containing bromophenol blue.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized using a phosphorimager. The positions of the terminated DNA fragments indicate whether termination is immediate or delayed.[2]
The workflow for this assay is depicted below.
Caption: Workflow for the HIV-1 RT Primer Extension Assay.
This method provides a detailed quantitative assessment of the incorporation efficiency of EFdA-TP by reverse transcriptase compared to the natural substrate, dATP.
Objective: To determine the kinetic parameters (kpol and Kd) for the incorporation of EFdA-TP and dATP.
Methodology:
-
Enzyme-Substrate Complex Formation: HIV-1 RT is pre-incubated with a radiolabeled primer/template duplex to form a binary complex.
-
Rapid Quench-Flow: The enzyme-DNA complex is rapidly mixed with a solution containing EFdA-TP or dATP and MgCl2 in a quench-flow apparatus.
-
Time-Course Analysis: The reaction is allowed to proceed for various short time intervals (milliseconds) before being quenched with EDTA.
-
Product Separation and Quantification: The products are separated by denaturing polyacrylamide gel electrophoresis, and the amount of extended primer is quantified.
-
Data Analysis: The rate of nucleotide incorporation is plotted against the substrate concentration, and the data are fitted to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd). The incorporation efficiency is calculated as kpol/Kd.[3]
The logical relationship of the parameters in pre-steady-state kinetics is shown below.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Analysis of the Biochemical Properties of EFdA-TP Tetrasodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active metabolite of the potent nucleoside reverse transcriptase inhibitor (NRTI) Islatravir (MK-8591), represents a significant advancement in antiretroviral therapy. Its unique structural features, including a 3′-hydroxyl group, confer a multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the biochemical properties of EFdA-TP tetrasodium, consolidating key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog demonstrating remarkable potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Upon cellular uptake, EFdA is phosphorylated to its active triphosphate form, EFdA-TP. Unlike all other approved NRTIs, EFdA retains a 3′-hydroxyl group, a feature that contributes to its high affinity for HIV-1 reverse transcriptase (RT) and its unique inhibitory profile.[3][4] This document serves as a comprehensive resource on the biochemical characteristics of EFdA-TP, intended to support further research and drug development efforts.
Mechanism of Action
EFdA-TP inhibits HIV-1 RT through multiple, distinct mechanisms, setting it apart from conventional NRTIs that act solely as chain terminators.[1][2]
-
Reverse Transcriptase Translocation Inhibition: The primary mechanism of action is the inhibition of RT translocation. After incorporation into the nascent DNA chain, the 4′-ethynyl group of EFdA-MP sterically hinders the movement of the RT enzyme along the template, effectively stalling DNA synthesis.[3][4] This makes EFdA the first nucleoside reverse transcriptase translocation inhibitor (NRTTI).[5]
-
Immediate and Delayed Chain Termination: Depending on the nucleic acid template sequence, EFdA-TP can function as either a de facto immediate chain terminator or a delayed chain terminator.[1][2] In some sequence contexts, it halts DNA synthesis immediately after its incorporation. In others, it allows for the addition of one more nucleotide before causing termination.[1]
-
Misincorporation: EFdA-TP can be misincorporated by HIV-1 RT, leading to mismatched primer-templates that are difficult for the enzyme to extend, further contributing to the inhibition of viral replication.[1]
Caption: Workflow for the gel-based HIV-1 RT inhibition assay.
Pre-Steady-State Kinetic Analysis
This method determines the kinetic parameters of single nucleotide incorporation by HIV-1 RT.
Materials:
-
Rapid quench-flow instrument
-
Purified HIV-1 RT
-
Template-primer constructs
-
EFdA-TP and dATP
-
Reaction buffer
-
MgCl₂
-
EDTA
Procedure:
-
Pre-incubate HIV-1 RT with the T/P construct.
-
Rapidly mix the enzyme-T/P complex with a solution containing MgCl₂ and varying concentrations of EFdA-TP or dATP using a quench-flow instrument. 3[3]. Allow the reaction to proceed for very short time intervals (milliseconds to seconds). 4[1]. Quench the reaction with EDTA.
-
Resolve the products by denaturing gel electrophoresis and quantify the amount of product formed.
-
Plot product formation versus time and fit the data to a single-exponential equation to determine the observed rate of polymerization (kobs) for each substrate concentration.
-
Plot kobs versus substrate concentration and fit to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd).
[3]#### 4.3. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics of EFdA-TP to the HIV-1 RT-DNA complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Purified HIV-1 RT
-
Biotinylated template-primer construct
-
EFdA-TP and dATP
-
Running buffer
Procedure:
-
Immobilize streptavidin on the sensor chip surface.
-
Capture the biotinylated T/P construct on the streptavidin-coated surface.
-
Inject HIV-1 RT to form the RT-T/P complex on the chip surface.
-
Inject varying concentrations of EFdA-TP or dATP over the surface and monitor the change in the SPR signal in real-time.
-
Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
[1]#### 4.4. Cellular Uptake and Phosphorylation Assay
This assay quantifies the intracellular conversion of EFdA to its active triphosphate form.
Materials:
-
Cell line (e.g., CEM cells, PBMCs) *[6] Radiolabeled [³H]EFdA
-
Cell culture medium and reagents
-
Methanol for extraction
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Incubate cells with varying concentrations of [³H]EFdA for a specified time (e.g., 6 hours). 2[6]. Wash the cells to remove extracellular drug.
-
Lyse the cells and extract the intracellular nucleosides and nucleotides with cold methanol. 4[6]. Separate the cell extracts by HPLC.
-
Quantify the amounts of [³H]EFdA, EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and EFdA-TP by detecting the radioactivity in the corresponding HPLC fractions.
dot
Caption: Workflow for the cellular uptake and phosphorylation assay of EFdA.
Conclusion
This compound exhibits a unique and potent biochemical profile against HIV-1. Its multiple mechanisms of RT inhibition, including translocation inhibition and both immediate and delayed chain termination, contribute to its high efficacy and a high barrier to resistance. The favorable kinetic parameters, demonstrating preferential incorporation over the natural substrate dATP, further underscore its potential as a cornerstone of antiretroviral therapy. The detailed experimental protocols and compiled quantitative data provided in this guide offer a valuable resource for the scientific community to build upon in the ongoing efforts to combat HIV-1.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma: EFdA-TP Tetrasodium's Unique Translocation-Defective Inhibition of HIV Reverse Transcriptase
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper delves into the intricate molecular mechanism of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of the highly potent nucleoside reverse transcriptase inhibitor (NRTI), EFdA. Unlike conventional NRTIs, EFdA-TP employs a unique and multifaceted approach to thwart HIV-1 replication, primarily through translocation-defective inhibition of the viral reverse transcriptase (RT). This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: A Multi-Pronged Attack on HIV Reverse Transcriptase
EFdA-TP stands out in the landscape of NRTIs due to its possession of a 3′-hydroxyl (3′-OH) group, a feature typically absent in this class of inhibitors which are designed as obligate chain terminators.[1][2] Despite the presence of this 3'-OH, EFdA-TP effectively halts DNA synthesis through a novel mechanism centered on inhibiting the translocation of the reverse transcriptase enzyme along the nucleic acid template-primer duplex.[1][2][3] This primary mechanism is further augmented by other inhibitory actions, creating a robust and durable antiviral effect.
The core of EFdA-TP's action lies in the steric hindrance imposed by its 4′-ethynyl group.[1][3] Following incorporation into the nascent DNA chain, this group fits into a conserved hydrophobic pocket within the RT active site, creating strong favorable interactions.[1][4] These interactions make the subsequent translocation of the RT, a necessary step to accommodate the next nucleotide for polymerization, energetically unfavorable.[3][4] This results in the RT being "stalled" on the DNA, effectively preventing further chain elongation.[2][4] EFdA is therefore the first identified nucleoside reverse transcriptase translocation inhibitor (NRTTI).[4]
Beyond this primary mechanism, EFdA-TP exhibits multiple other inhibitory properties:
-
Immediate Chain Termination: Despite its 3'-OH group, EFdA-TP often acts as a de facto immediate chain terminator because the translocation block is so profound that the addition of the next nucleotide is severely hampered.[4][5]
-
Delayed Chain Termination: In some sequence contexts, the RT can manage to incorporate one more nucleotide after EFdA-MP. However, the presence of the 4'-ethynyl group in the penultimate position causes steric clashes with the "primer grip" region of the RT, leading to dissociation of the enzyme from the DNA and subsequent delayed chain termination.[4][5]
-
Facile Misincorporation: EFdA-TP can be efficiently misincorporated by RT at template sites other than its complementary thymidine.[5][6] The resulting mismatched primers are poor substrates for the RT's proofreading (excision) activity and are difficult to extend, further contributing to the overall inhibition of viral replication.[5][6]
This multi-faceted mechanism contributes to the exceptional potency of EFdA against both wild-type and drug-resistant strains of HIV-1.[4][5]
Quantitative Assessment of EFdA's Potency
The antiviral activity of EFdA and the inhibitory potential of its triphosphate form have been quantified in various studies. The following tables summarize key quantitative data, offering a comparative perspective on its potency.
Table 1: In Vitro Antiviral Activity of EFdA
| Cell Type | Virus Strain | EC50 | Reference |
| Activated Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 0.05 nM | [1][7] |
| MT4 Cells | HIV-1IIIb | 73 pM | [4] |
| MT4 Cells | HIV-2EHO | 98 pM | [4] |
| Phytohemagglutinin-activated PBMCs | HIV-1 | 50 pM | [2] |
Table 2: Comparative Antiviral Potency of EFdA
| Compound | Cell Type | EC50 | Fold-Potency vs. EFdA | Reference |
| EFdA | Phytohemagglutinin-activated PBMCs | 50 pM | - | [2] |
| Tenofovir | Phytohemagglutinin-activated PBMCs | >10,000-fold less potent | >10,000 | [2] |
| Zidovudine (AZT) | Phytohemagglutinin-activated PBMCs | >400-fold less potent | >400 | [2] |
Table 3: Inhibition of HIV-1 Reverse Transcriptase by EFdA-TP
| Assay | Parameter | Value | Reference |
| Primer Extension Assay (Td100/Pd18) | IC50 | 14 nM | [2] |
Table 4: Interaction of EFdA-TP with Human Mitochondrial DNA Polymerase γ
| Parameter | Value | Comparison to dATP | Reference |
| Incorporation Efficiency | 4,300-fold less efficient | 4,300-fold lower | [8] |
| Incorporation Rate | 760-fold slower | 760-fold lower | [8] |
| Binding Affinity | 5.6-fold lower | 5.6-fold lower | [8] |
These data underscore the remarkable potency of EFdA and the high selectivity of EFdA-TP for HIV-1 RT over the human mitochondrial DNA polymerase γ, suggesting a low potential for mitochondrial toxicity.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Primer Extension Assays for HIV-1 RT Inhibition
This assay is fundamental to characterizing the inhibitory activity of compounds against HIV-1 RT.
Objective: To determine the concentration at which an inhibitor (e.g., EFdA-TP) reduces the full-length product of RT-catalyzed DNA synthesis by 50% (IC50).
Materials:
-
Purified recombinant HIV-1 RT
-
Nucleic acid template-primer (T/P) duplex (e.g., a 100-nucleotide DNA template annealed to a 5'-radiolabeled 18-nucleotide DNA primer)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
EFdA-TP (or other inhibitors) at various concentrations
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)
-
Quenching solution (e.g., formamide loading buffer with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager for visualization and quantification
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the T/P duplex, HIV-1 RT, and dNTPs in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of EFdA-TP to the reaction mixtures. A control reaction without any inhibitor should be included.
-
Initiation of Reaction: Initiate the DNA synthesis reaction by adding the enzyme or dNTPs and incubate at a physiological temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Quenching: Stop the reaction by adding the quenching solution. The EDTA in the loading buffer chelates the Mg2+ ions, which are essential for RT activity.
-
Denaturation: Heat the samples to denature the DNA duplexes.
-
Gel Electrophoresis: Separate the DNA products based on their size by running the samples on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled DNA products using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length product and any paused products.
-
IC50 Determination: Plot the percentage of full-length product formation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation
This method provides detailed insights into the individual steps of nucleotide incorporation and the effect of inhibitors on these steps.
Objective: To determine the kinetic parameters (e.g., binding affinity, incorporation rate) of dNTPs and inhibitors like EFdA-TP.
Materials:
-
Purified recombinant HIV-1 RT
-
Specific DNA template-primer duplex designed for single nucleotide incorporation
-
Radiolabeled dNTP or EFdA-TP
-
Rapid quench-flow apparatus
-
Quenching solution (e.g., EDTA or acid)
-
PAGE apparatus and phosphorimager
Protocol:
-
Complex Formation: Pre-incubate the HIV-1 RT with the DNA template-primer to form a stable enzyme-substrate complex.
-
Rapid Mixing: Use a rapid quench-flow instrument to rapidly mix the enzyme-DNA complex with a solution containing the radiolabeled nucleotide (dATP or EFdA-TP) and MgCl2.
-
Time-Course Analysis: Quench the reaction at various short time points (milliseconds to seconds) by adding the quenching solution.
-
Product Separation and Analysis: Separate the products (unextended and extended primer) using PAGE and quantify the amount of product formed at each time point using a phosphorimager.
-
Kinetic Parameter Calculation: Plot the product formation versus time. The data are typically fit to a single-exponential or double-exponential equation to determine the observed rate of incorporation (kobs). By measuring kobs at different nucleotide concentrations, the dissociation constant (Kd) and the maximum rate of incorporation (kpol) can be determined by fitting the data to a hyperbolic equation.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in EFdA-TP's translocation-defective inhibition.
Caption: EFdA-TP's primary mechanism of translocation-defective inhibition.
Caption: The multiple inhibitory mechanisms of EFdA-TP against HIV-1 RT.
Caption: Experimental workflow for the primer extension assay.
Conclusion
EFdA-TP tetrasodium represents a paradigm shift in the development of NRTIs. Its unique translocation-defective mechanism of inhibition, coupled with its multifaceted inhibitory profile, underpins its exceptional potency and high barrier to resistance. The detailed understanding of its molecular interactions with HIV-1 RT, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the ongoing clinical development of EFdA and the rational design of next-generation antiretroviral agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the fight against HIV/AIDS.
References
- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antiviral Activity of EFdA and its Active Metabolite, EFdA-TP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with remarkable activity against human immunodeficiency virus type 1 (HIV-1). A key to its efficacy lies in its intracellular conversion to the active triphosphate form, EFdA-triphosphate (EFdA-TP). This document provides a detailed comparison of the antiviral characteristics of the prodrug, EFdA, and its active metabolite, EFdA-TP, focusing on their distinct roles in viral inhibition. While EFdA is the molecule administered, it is the intracellularly formed EFdA-TP that directly engages with and inhibits the viral reverse transcriptase. The tetrasodium salt of EFdA-TP is a common formulation used in in vitro assays to study its direct enzymatic inhibition.
The Conversion Pathway: From Prodrug to Active Inhibitor
EFdA, as a nucleoside analog, must undergo intracellular phosphorylation to become pharmacologically active. This process is a cornerstone of the mechanism of action for all NRTIs. Cellular kinases sequentially add three phosphate groups to EFdA, converting it into EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally the active anabolite, EFdA-triphosphate (EFdA-TP). This intracellular conversion is highly efficient, contributing to the potent antiviral activity of EFdA.[1] The 2-fluoro substitution on the adenine ring of EFdA confers resistance to degradation by adenosine deaminase, which enhances its intracellular half-life compared to other nucleoside analogs.[2]
Comparative Antiviral Activity and Potency
The antiviral activity of EFdA is typically measured in cell-based assays, where the compound is added to the culture medium and needs to be taken up by cells and converted to EFdA-TP to exert its effect. In contrast, the inhibitory activity of EFdA-TP is often assessed in cell-free enzymatic assays that directly measure the inhibition of purified HIV-1 reverse transcriptase (RT).
Cell-Based Antiviral Potency of EFdA
EFdA exhibits exceptionally potent anti-HIV activity in various cell types, with 50% effective concentrations (EC50) in the picomolar to low nanomolar range. This makes it several orders of magnitude more potent than many clinically used NRTIs.[3][4][5]
| HIV-1 Strain/Cell Type | EC50 (nM) | Reference |
| HIV-1 in activated PBMCs | 0.05 | [3][4][5][6] |
| HIV-1IIIb in MT4 cells | 0.073 (73 pM) | [1] |
| HIV-1NL4-3 | 0.05 (50 pM) | [1] |
| HIV-2EHO | 0.098 (98 pM) | [1] |
| HIV-2 Group A isolates in MAGIC-5A cells | 0.58 ± 0.13 | [7] |
| HIV-2 Group B isolates in MAGIC-5A cells | 0.55 ± 0.16 | [7] |
| HIV-1 isolates in MAGIC-5A cells | 2.0 ± 0.43 | [7] |
| HIV-2ROD9 in CEMss cells | 0.038 (38 pM) | [7] |
| HIV-1NL4-3 in CEMss cells | 0.120 (120 pM) | [7] |
Table 1: Cell-Based Antiviral Potency of EFdA against various HIV strains.
Enzymatic Inhibition by EFdA-TP
EFdA-TP is a potent inhibitor of HIV-1 RT. Its mechanism of action is multifaceted and unique among NRTIs. Despite possessing a 3'-hydroxyl group, which is typically necessary for chain elongation, EFdA-TP acts as a "translocation-defective RT inhibitor" (TDRTI).[3][4]
| Parameter | Observation | Reference |
| Mechanism of Action | Immediate and delayed chain termination; Translocation-defective RT inhibition. | [2][8][9] |
| Substrate Efficiency | More efficiently used by HIV-1 RT than the natural substrate, dATP. | [3][4] |
| Resistance Profile | Retains activity against many NRTI-resistant strains. | [1][2] |
Table 2: Biochemical and Enzymatic Properties of EFdA-TP.
Mechanism of Action: A Multi-pronged Attack on HIV Reverse Transcriptase
The antiviral efficacy of the EFdA/EFdA-TP system stems from the unique ways in which EFdA-TP interacts with and inhibits HIV-1 RT.
The inhibitory mechanisms of EFdA-TP include:
-
Immediate Chain Termination: In many sequence contexts, the incorporation of EFdA-monophosphate (EFdA-MP) into the nascent viral DNA chain immediately halts further elongation, acting as a classic chain terminator.[2]
-
Delayed Chain Termination: In other sequence contexts, one additional nucleotide can be incorporated after EFdA-MP before DNA synthesis is terminated.[2]
-
Translocation Inhibition: A key feature of EFdA-TP is its ability to impede the translocation of the reverse transcriptase along the nucleic acid template after the incorporation of EFdA-MP. This "translocation-defective" property effectively stalls the enzyme.[3][4]
-
Misincorporation: EFdA-TP can be efficiently misincorporated by RT, leading to mismatched primers that are difficult to extend and are protected from excision.[2]
Experimental Protocols
Cell-Based Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of EFdA that inhibits viral replication by 50% in a cell culture system.
General Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., activated peripheral blood mononuclear cells (PBMCs), MT-4 cells, or CEMss cells) in a multi-well plate.
-
Drug Dilution: Prepare a serial dilution of EFdA in culture medium.
-
Infection and Treatment: Infect the cells with a known amount of HIV-1. Immediately after infection, add the different concentrations of EFdA to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen concentration in the supernatant using an ELISA, or reverse transcriptase activity.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC50 value using non-linear regression analysis.
References
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
- 6. EFdA, a Reverse Transcriptase Inhibitor, Potently Blocks HIV-1 Ex Vivo Infection of Langerhans Cells within Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of EFdA [MK-8591] Against NRTI-Sensitive and -Resistant Strains of HIV-2 [natap.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EFdA-TP | RT inhibitor | CAS 950913-56-1 | Buy EFdA-TP from Supplier InvivoChem [invivochem.com]
The Crucial Role of the 3'-Hydroxyl Group in the Potent Anti-HIV Activity of EFdA-TP Tetrasodium
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a nucleoside reverse transcriptase inhibitor (NRTI) with unparalleled potency against Human Immunodeficiency Virus Type 1 (HIV-1). Its active triphosphate form, EFdA-TP, possesses a unique molecular architecture that distinguishes it from all currently approved NRTIs. A key feature of EFdA is the presence of a 3′-hydroxyl (3′-OH) group, a moiety typically absent in this class of antiviral agents. This technical guide delves into the profound significance of this 3′-OH group, elucidating its critical role in the multi-faceted mechanism of action of EFdA-TP. We will explore how this functional group enhances substrate recognition and incorporation by HIV-1 reverse transcriptase (RT), while the molecule as a whole acts as a highly effective chain terminator through translocation inhibition. This document provides a comprehensive overview of the biochemical mechanisms, supported by quantitative data and detailed experimental protocols, for researchers and professionals in the field of antiviral drug development.
Introduction: A Paradigm Shift in NRTI Design
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy (ART). The classical mechanism of action for NRTIs involves their incorporation into the nascent viral DNA chain, followed by immediate chain termination due to the absence of a 3′-OH group, which is essential for the formation of the next phosphodiester bond.[1] 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir, challenges this paradigm.[1][2] Despite possessing a 3′-OH group, EFdA exhibits remarkable potency against both wild-type and drug-resistant HIV-1 strains.[1][3] The key to its potent activity lies in a novel mechanism of action, where the 3'-OH group plays a cooperative role with other structural modifications, particularly the 4'-ethynyl group.[2][4] This guide will dissect the significance of the 3'-OH group in the context of EFdA-TP's overall function.
The Multifaceted Significance of the 3'-Hydroxyl Group
The presence of the 3′-OH group in EFdA-TP is not a trivial structural feature; it is integral to its high efficacy. Its significance can be understood through its influence on several key steps in the inhibition of HIV-1 RT.
Enhanced Recognition and Incorporation
The 3′-OH group makes EFdA-TP a more "natural" substrate mimic for HIV-1 RT compared to other NRTIs that lack this group.[1][2] This enhanced recognition has two major consequences:
-
Improved Phosphorylation: The 3'-OH facilitates the efficient phosphorylation of the parent nucleoside, EFdA, to its active triphosphate form (EFdA-TP) by cellular kinases.[2]
-
Efficient Incorporation: The viral reverse transcriptase more readily accepts EFdA-TP as a substrate for incorporation into the growing DNA chain.[4][5] Pre-steady-state kinetic studies have demonstrated that HIV-1 RT incorporates EFdA-TP more efficiently than the natural substrate, dATP.[4][6] This high incorporation efficiency is a direct result of a higher binding affinity (lower dissociation constant, Kd) of EFdA-TP for the RT active site.[3]
A "de facto" Chain Terminator: The Role of Translocation Inhibition
While the 3'-OH group is present, EFdA-TP still functions as a highly effective chain terminator. This is primarily due to the 4'-ethynyl group, which, after incorporation of EFdA-monophosphate (EFdA-MP), sterically hinders the translocation of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site on the enzyme.[4][7] This makes EFdA-TP a translocation-defective RT inhibitor (TDRTI).[4][5] The inability of the primer to translocate effectively prevents the addition of the next nucleotide, thus halting DNA synthesis.[4]
Multiple Mechanisms of Inhibition
The interplay between the 3'-OH and the 4'-ethynyl group allows EFdA-TP to inhibit HIV-1 RT through several distinct mechanisms:
-
Immediate Chain Termination (ICT): In most sequence contexts, EFdA-TP acts as an immediate chain terminator due to the potent translocation block.[3][8]
-
Delayed Chain Termination (DCT): Occasionally, the enzyme can incorporate one additional nucleotide after EFdA-MP before DNA synthesis is arrested.[3][8]
-
Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP opposite incorrect template bases, creating mismatched primers that are extremely difficult for the enzyme to extend.[3]
Quantitative Analysis of EFdA-TP Efficacy
The superior potency of EFdA is evident in the quantitative data from various in vitro and cell-based assays.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| EFdA | Antiviral Activity | Activated PBMCs | 0.05 | [4][9] |
| Tenofovir | Antiviral Activity | Activated PBMCs | >1000 | [4] |
| AZT | Antiviral Activity | Activated PBMCs | 21 | [4] |
Table 1: Comparative Antiviral Activity (EC50) of EFdA and other NRTIs in Peripheral Blood Mononuclear Cells (PBMCs).
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| EFdA-TP | Primer Extension Assay | 14 | [4] |
| ddATP | Primer Extension Assay | ~100-1000 | [4] |
| AZTTP | Primer Extension Assay | ~100-1000 | [4] |
| TFV-DP | Primer Extension Assay | ~1000 | [4] |
Table 2: Comparative Inhibition of HIV-1 RT Catalyzed DNA Synthesis (IC50) by various NRTI-TPs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of EFdA-TP's mechanism of action.
Primer Extension Assay for HIV-1 RT Inhibition
This assay is used to determine the inhibitory concentration (IC50) of nucleotide analogs on RT-catalyzed DNA synthesis.
Materials:
-
Purified recombinant HIV-1 RT
-
5'-Cy3-labeled DNA primer and an unlabeled DNA template
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
EFdA-TP and other NRTI-TPs (ddATP, AZTTP, TFV-DP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl
-
MgCl2
-
Formamide loading buffer with bromophenol blue
Procedure:
-
Prepare a reaction mixture containing 20 nM DNA/DNA template-primer and 20 nM HIV-1 RT in the reaction buffer. Incubate at 37 °C.
-
Add varying concentrations of EFdA-TP or other NRTI-TPs to the reaction mixtures.
-
Initiate the reaction by adding MgCl2 to a final concentration of 6 mM in a final volume of 20 μL.
-
Allow the reactions to proceed for a defined period (e.g., 15 minutes to 3 hours) at 37 °C.
-
Terminate the reactions by adding an equal volume of 100% formamide loading buffer.
-
Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.
-
Visualize the Cy3-labeled DNA products using a phosphorimager. The intensity of the full-length product band is quantified to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the amount of full-length product by 50%.[7]
Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation
This method is employed to determine the kinetic parameters of single nucleotide incorporation, specifically the dissociation constant (Kd) and the maximum rate of incorporation (kpol).
Materials:
-
Purified recombinant HIV-1 RT
-
5'-32P-labeled DNA primer and an unlabeled DNA template
-
High concentrations of dNTPs or EFdA-TP
-
Rapid chemical quench-flow instrument (e.g., RQF-3)
-
Quench solution (e.g., 0.34 M EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Pre-incubate HIV-1 RT with the radiolabeled template-primer complex in the reaction buffer.
-
Rapidly mix the enzyme-DNA complex with a solution containing a specific dNTP or EFdA-TP and MgCl2 in the quench-flow instrument.
-
Allow the reaction to proceed for very short time intervals (milliseconds to seconds).
-
Quench the reaction at each time point with the EDTA solution.
-
Separate the products on a denaturing polyacrylamide gel.
-
Quantify the amount of product formed at each time point using phosphorimaging.
-
Plot the product concentration against time. The data for each substrate concentration are fitted to a single-exponential equation to determine the observed rate of polymerization (kobs).
-
Plot the kobs values against the substrate concentration and fit the resulting hyperbola to the Michaelis-Menten equation to determine the Kd and kpol.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of EFdA and traditional NRTI mechanisms.
Caption: Multiple inhibition mechanisms of EFdA-TP.
Caption: Simplified workflow of a primer extension assay.
Conclusion
The 3′-hydroxyl group of EFdA-TP is a pivotal structural feature that, in concert with the 4′-ethynyl moiety, underpins its extraordinary potency as an anti-HIV agent. By enhancing its recognition and incorporation by HIV-1 RT, the 3'-OH group ensures that the inhibitor is efficiently placed into the nascent viral DNA. Once incorporated, the molecule acts as a formidable chain terminator through the novel mechanism of translocation inhibition. This multi-pronged inhibitory strategy makes EFdA a highly resilient drug candidate with a high barrier to resistance. Understanding the intricate role of the 3'-OH group in EFdA-TP's mechanism of action provides crucial insights for the rational design of next-generation NRTIs and other antiviral therapeutics.
References
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EFdA-TP Tetrasodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is the pharmacologically active form of the potent nucleoside reverse transcriptase inhibitor (NRTI), EFdA (also known as MK-8591). As a tetrasodium salt, EFdA-TP offers improved solubility for in vitro applications. EFdA-TP exhibits a unique and multifaceted mechanism of action against viral reverse transcriptases (RT), particularly HIV-1 RT, making it a subject of significant interest in antiviral research and drug development. Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP inhibits RT through several mechanisms, including immediate chain termination, delayed chain termination, and misincorporation, ultimately blocking DNA synthesis.[1][2][3][] This document provides detailed protocols for the utilization of EFdA-TP tetrasodium in key in vitro assays to evaluate its inhibitory activity.
Mechanism of Action
EFdA-TP functions as a nucleoside reverse transcriptase inhibitor with multiple inhibitory mechanisms.[1][2] Despite possessing a 3′-OH group, which is typically absent in chain-terminating NRTIs, EFdA-TP effectively halts DNA synthesis.[1][5] Its primary mechanisms include:
-
Immediate Chain Termination: EFdA-TP can act as a direct chain terminator upon incorporation into the nascent DNA strand, preventing further elongation.[1][2]
-
Delayed Chain Termination: In some sequence contexts, EFdA-TP allows for the incorporation of one additional nucleotide before causing chain termination.[1][2]
-
Translocation-Defective Inhibition: A key feature of EFdA-TP is its ability to inhibit the translocation of the reverse transcriptase enzyme along the DNA-RNA or DNA-DNA template.[5][6] This steric hindrance prevents the enzyme from moving to the next position for nucleotide incorporation.
-
Misincorporation: EFdA-TP can be misincorporated in place of other deoxynucleotides, leading to a mismatched primer that is difficult for the reverse transcriptase to extend.[1]
These combined mechanisms contribute to the high potency of EFdA against both wild-type and drug-resistant viral strains.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for EFdA-TP and its parent nucleoside, EFdA, in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of EFdA-TP against HIV-1 Reverse Transcriptase
| Assay Type | Target Enzyme | IC50 Value | Reference(s) |
| Primer Extension Assay | HIV-1 RT | 14 nM | [5] |
| DNA Polymerase α Inhibition | Human | >100 µM | [7] |
| DNA Polymerase β Inhibition | Human | >100 µM | [7] |
| DNA Polymerase γ Inhibition | Human | 10 µM | [7] |
Table 2: In Vitro Antiviral Activity of EFdA
| Cell Line | Virus Strain | EC50 Value | Reference(s) |
| Activated PBMCs | HIV-1 | 0.05 nM | [5][8] |
| MT-4 Cells | HIV-1 (MT-4) | Not Specified | [7] |
| T-cell lines | HIV-1 | Not Specified | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 50 pM | [9] |
| MT4 cells | HIV-1IIIb | 73 pM | [10] |
| MT4 cells | HIV-2EHO | 98 pM | [10] |
| Not specified | HIVNL4-3 | 50 pM | [10] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Primer Extension Assay
This assay is designed to measure the ability of EFdA-TP to inhibit DNA synthesis catalyzed by HIV-1 RT.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
DNA template/primer hybrid (e.g., 5'-Cy3 labeled DNA primer annealed to a DNA template)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.8, 50 mM NaCl)
-
MgCl₂
-
Formamide loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the DNA template/primer hybrid (20 nM) and HIV-1 RT (20 nM) in the reaction buffer.
-
Add varying concentrations of EFdA-TP to the reaction mixture. A typical concentration range to test would be from 0 to 1000 nM.[9]
-
Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM. The final reaction volume is typically 20 µL.[11]
-
Incubate the reaction at 37°C for a defined period, for example, 15 minutes[12] or up to 3 hours.[11]
-
Terminate the reaction by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the DNA products using a gel imaging system capable of detecting the Cy3 label. The inhibition of primer extension will be observed as a decrease in the intensity of the full-length product band with increasing concentrations of EFdA-TP.
Single Nucleotide Incorporation Assay
This assay determines the efficiency of EFdA-TP incorporation by HIV-1 RT.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Specific DNA template/primer hybrids designed to have a known nucleotide at the incorporation site.
-
Radiolabeled or fluorescently labeled dNTP corresponding to the template nucleotide.
-
Reaction Buffer (as above)
-
MgCl₂
-
Quenching solution (e.g., EDTA)
-
Filtration apparatus and filters
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the template/primer hybrid and HIV-1 RT in the reaction buffer.
-
Add varying concentrations of EFdA-TP and a fixed, low concentration of the corresponding radiolabeled or fluorescently labeled natural dNTP.
-
Initiate the reaction by adding MgCl₂.
-
Allow the reaction to proceed for a short, defined time to measure the initial rate of incorporation.
-
Quench the reaction with EDTA.
-
Filter the reaction mixture to separate the unincorporated nucleotides from the primer-incorporated nucleotides.
-
Quantify the amount of incorporated nucleotide using a scintillation counter or fluorescence reader.
-
Determine the kinetic parameters (Kₘ and k_cat) to assess the incorporation efficiency of EFdA-TP relative to the natural dNTP.
Cell-Based Antiviral Assay
This assay evaluates the ability of the parent compound, EFdA, to inhibit viral replication in a cellular context. EFdA will be intracellularly phosphorylated to the active EFdA-TP.
Materials:
-
EFdA
-
Susceptible host cells (e.g., activated peripheral blood mononuclear cells (PBMCs) or a T-cell line like MT-4)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
-
Cytotoxicity assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed the host cells in a multi-well plate at an appropriate density.
-
Treat the cells with a serial dilution of EFdA for a few hours prior to infection.
-
Infect the cells with a known amount of HIV-1.
-
Culture the infected cells for a period of 3 to 7 days.
-
At the end of the incubation period, collect the cell supernatant to measure viral replication.
-
Quantify the extent of viral replication using a suitable assay (e.g., p24 ELISA).
-
In a parallel plate, assess the cytotoxicity of EFdA on uninfected cells using an appropriate cytotoxicity assay.
-
Calculate the 50% effective concentration (EC₅₀) as the concentration of EFdA that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀) as the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Visualizations
Signaling Pathway of EFdA-TP Action
Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP.
Experimental Workflow for RT Primer Extension Assay
Caption: Workflow for the HIV-1 RT primer extension assay.
Logical Relationship of EFdA Activation and Action
Caption: Cellular activation of EFdA and its inhibitory action.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EFdA-TP Tetrasodium in HIV-1 Reverse Transcriptase Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active metabolite of Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike conventional NRTIs that lack a 3'-hydroxyl group, EFdA possesses this moiety, yet it effectively terminates DNA synthesis through multiple unique mechanisms.[1][2] These application notes provide a comprehensive overview of the use of EFdA-TP tetrasodium in studying HIV-1 reverse transcriptase (RT), including its mechanisms of action, quantitative potency data, and detailed protocols for key biochemical assays.
Mechanisms of Action
EFdA-TP exhibits a multifaceted mechanism of inhibition against HIV-1 RT, making it a subject of significant interest in antiviral research.[1][3] Its primary modes of action include:
-
Translocation-Defective RT Inhibition: After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, it hinders the translocation of the reverse transcriptase along the template-primer complex.[4][5][6] This steric hindrance, caused by the 4'-ethynyl group, effectively stalls DNA synthesis, acting as a de facto immediate chain terminator despite the presence of a 3'-OH group.[4][7][8]
-
Immediate and Delayed Chain Termination: Depending on the nucleic acid template sequence, EFdA-TP can act as either an immediate chain terminator (ICT) or a delayed chain terminator (DCT).[1][3] As a DCT, it allows for the incorporation of one or more additional nucleotides before halting synthesis.[1][2]
-
Mismatched Incorporation: HIV-1 RT can misincorporate EFdA-MP, leading to mismatched primers that are poorly extended.[1] This adds another layer to its inhibitory activity.
-
Protection from Excision: EFdA-MP-terminated primers have shown resistance to phosphorolytic excision, a common mechanism of NRTI resistance.[1][9]
Quantitative Data
The following tables summarize the quantitative data for EFdA and its triphosphate form (EFdA-TP) in comparison to other NRTIs.
Table 1: Antiviral Activity and Cytotoxicity of EFdA
| Compound | EC₅₀ (nM) in PBMCs | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (CC₅₀/EC₅₀) |
| EFdA | 0.05[4][5][6] | >10[4] | >200,000[4] |
| AZT | >20.5[4] | Not specified | Not specified |
| Tenofovir | >500[4] | Not specified | Not specified |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT
| Nucleotide | K_d (µM) | k_pol (s⁻¹) | Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| dATP | Not specified | Not specified | Not specified |
| EFdA-TP | Not specified | Not specified | Over two-fold more efficient than dATP[9] |
Experimental Protocols
HIV-1 RT Primer Extension Assay (Gel-Based)
This assay is used to evaluate the inhibitory effect of EFdA-TP on HIV-1 RT-catalyzed DNA synthesis.
Materials:
-
Purified recombinant HIV-1 RT
-
5'-Cy3-labeled DNA primer
-
Unlabeled DNA or RNA template
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl
-
MgCl₂
-
Stop Solution: 100% formamide with bromophenol blue
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Protocol:
-
Anneal the 5'-Cy3-labeled DNA primer to the DNA or RNA template at a 1:3 molar ratio.
-
Prepare a reaction mixture containing 20 nM of the primer/template complex and 20 nM of HIV-1 RT in the reaction buffer.[7]
-
Add varying concentrations of EFdA-TP to the reaction mixtures. A typical concentration range is 0.05-10 µM.[3]
-
Incubate the mixtures at 37°C.[7]
-
Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM.[7]
-
Allow the reaction to proceed for a set time (e.g., 15 minutes to 3 hours).[4][7]
-
Terminate the reaction by adding an equal volume of the stop solution.[7]
-
Denature the samples by heating.
-
Separate the DNA products by denaturing PAGE.
-
Visualize the Cy3-labeled DNA products using a gel imaging system. The intensity of the full-length product band will decrease with increasing concentrations of EFdA-TP.
Pre-Steady-State Kinetic Analysis
This method is employed to determine the kinetic parameters of EFdA-TP incorporation by HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
DNA primer-template substrate
-
This compound
-
dATP
-
Quench-flow apparatus
-
Reaction Buffer: As per instrument and experimental requirements.
-
Quench Solution (e.g., EDTA)
Protocol:
-
Prepare the HIV-1 RT/DNA primer-template complex.
-
In a rapid quench-flow instrument, rapidly mix the enzyme-substrate complex with a solution containing EFdA-TP or dATP at various concentrations.
-
Allow the reaction to proceed for very short time intervals (milliseconds).
-
Quench the reaction with a suitable quench solution (e.g., EDTA).
-
Analyze the products of the reaction, typically by PAGE and autoradiography or fluorescence imaging.
-
Fit the data of product formation over time to the appropriate kinetic equations to determine the dissociation constant (K_d) and the maximum rate of incorporation (k_pol).[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the binding and dissociation rates of EFdA-TP to the HIV-1 RT/DNA complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Purified recombinant HIV-1 RT
-
Thiol-modified DNA primer and template
-
This compound
-
Running buffer
Protocol:
-
Prepare a double-stranded DNA template-primer complex with a thiol-modified primer.
-
Covalently cross-link the HIV-1 RT to the DNA complex.[1]
-
Immobilize the RT/DNA complex onto the surface of the SPR sensor chip.
-
Prepare a series of dilutions of EFdA-TP in the running buffer.
-
Inject the EFdA-TP solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure the association of EFdA-TP.
-
After the association phase, flow the running buffer over the chip to measure the dissociation of EFdA-TP.
-
Regenerate the sensor chip surface if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Visualizations
Caption: Mechanism of Action of EFdA-TP on HIV-1 RT.
Caption: Workflow for HIV-1 RT Primer Extension Assay.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EFdA-TP Tetrasodium for Studying Drug-Resistant HIV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), in its tetrasodium salt form, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against the Human Immunodeficiency Virus (HIV). Unlike many approved NRTIs that lack a 3'-hydroxyl group, EFdA possesses one, yet it effectively terminates DNA chain elongation.[1][2] Its active form, EFdA-triphosphate (EFdA-TP), demonstrates remarkable activity against both wild-type and a broad range of drug-resistant HIV-1 strains, making it a valuable tool for research and a promising therapeutic candidate.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing EFdA-TP tetrasodium in the study of drug-resistant HIV.
Mechanism of Action
EFdA-TP inhibits HIV-1 reverse transcriptase (RT) through multiple mechanisms. It primarily functions as a translocation-defective reverse transcriptase inhibitor (TDRTI) .[6][7] After incorporation into the nascent DNA chain, the 4′-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site, sterically hindering the enzyme's translocation along the template.[6][8] This effectively halts further DNA synthesis.
Furthermore, EFdA-TP can act as both an:
-
Immediate Chain Terminator (ICT): Directly stopping DNA synthesis upon incorporation.[1][9]
-
Delayed Chain Terminator (DCT): Allowing the incorporation of one more nucleotide before causing termination.[1][2][9]
This multi-faceted mechanism contributes to its high potency and its ability to overcome common resistance mutations.
Quantitative Data: Potency Against Wild-Type and Drug-Resistant HIV-1
The following tables summarize the in vitro efficacy of EFdA and its triphosphate form (EFdA-TP) against various HIV-1 strains, including those with key drug resistance mutations.
Table 1: Antiviral Activity (EC50) of EFdA in Cell-Based Assays
| HIV-1 Strain/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (HIV-1NL4-3) | 0.05 | - | [4] |
| Wild-Type (in PBMCs) | 0.05 | - | [3][7][10] |
| K65R | Hypersusceptible (2.5-fold more susceptible) | 0.4 | [4][5] |
| M184V | 8.3 | 7.5 | [3] |
| M41L/T215Y (Excision-enhancing) | - | 1.5 | [3] |
| Q151M complex | - | 0.7 | [3] |
| D67N/K70R/T215F/K219Q | - | 1.8 | [8] |
Table 2: Inhibition of Reverse Transcriptase (IC50) by EFdA-TP in Biochemical Assays
| HIV-1 RT Variant | IC50 (nM) | Reference |
| Wild-Type | 12 (MK-1439, a different NNRTI, for comparison) | [11] |
| K103N | 9.7 (MK-1439, a different NNRTI, for comparison) | [11] |
| Y181C | 9.7 (MK-1439, a different NNRTI, for comparison) | [11] |
| N348I | Similar to Wild-Type | [3] |
| D67N/K70R/L210Q/T215F | Similar to Wild-Type | [3] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)
This protocol is designed to determine the inhibitory activity of EFdA-TP against wild-type or mutant HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (wild-type or mutant)
-
This compound
-
DNA/DNA or RNA/DNA template-primer (e.g., a 5'-Cy3-labeled DNA primer annealed to a DNA template)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl)
-
MgCl2 (stock solution, e.g., 100 mM)
-
Stop Solution (Formamide with a tracking dye like bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel imaging system
Procedure:
-
Prepare the Template-Primer: Anneal the 5'-labeled primer to the template DNA at a 1:3 molar ratio.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following on ice:
-
Reaction Buffer
-
Annealed template-primer (e.g., final concentration 20 nM)
-
HIV-1 RT (e.g., final concentration 20 nM)
-
dNTPs (e.g., final concentration 10 µM)
-
Varying concentrations of EFdA-TP (e.g., from 0.05 µM to 10 µM)
-
-
Initiate the Reaction: Start the reaction by adding MgCl2 to a final concentration of 6 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA products by size.
-
Data Analysis:
-
Visualize the gel using an appropriate imaging system for the fluorescent label.
-
Quantify the intensity of the full-length product band in each lane.
-
Plot the percentage of full-length product against the concentration of EFdA-TP.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][10]
-
Protocol 2: Phenotypic Drug Susceptibility Assay in Cell Culture
This protocol assesses the ability of EFdA to inhibit HIV-1 replication in a cell-based system.
Materials:
-
TZM-bl indicator cell line (or other suitable cell line, e.g., MT-4, PBMCs)
-
HIV-1 virus stock (wild-type or drug-resistant strains)
-
EFdA
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent (if using TZM-bl cells)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of EFdA in cell culture medium.
-
Infection:
-
Remove the medium from the cells.
-
Add the serially diluted EFdA to the wells.
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for cell control wells).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.
-
Quantification of Viral Replication:
-
For TZM-bl cells, measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
For other cell lines, viral replication can be quantified by measuring p24 antigen levels in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each EFdA concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the EFdA concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro characterization of MK-1439, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Primer Extension Assays with EFdA-TP Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase (RT) inhibitor with a unique mechanism of action against HIV-1 RT. Unlike conventional nucleoside analogs that act as obligate chain terminators due to the absence of a 3′-hydroxyl group, EFdA possesses a 3′-OH moiety. Its potent anti-retroviral activity stems from its function as a translocation-defective reverse transcriptase inhibitor (TDRTI).[1][2] Upon incorporation into the nascent DNA strand, the 4′-ethynyl group of EFdA hinders the translocation of the reverse transcriptase, effectively halting further DNA synthesis.[3][4] This unique mechanism, coupled with its high incorporation efficiency by HIV-1 RT, makes EFdA-TP a subject of significant interest in antiviral drug development.
Primer extension assays are a fundamental tool for studying the efficiency and mechanism of action of reverse transcriptase inhibitors like EFdA-TP. These assays allow for the precise measurement of an inhibitor's ability to terminate DNA synthesis at specific nucleotide positions. This document provides detailed application notes and protocols for conducting primer extension assays using EFdA-TP tetrasodium.
Quantitative Data Summary
The following tables summarize the key quantitative data for EFdA-TP in comparison to the natural substrate (dATP) and other nucleoside reverse transcriptase inhibitors (NRTIs).
Table 1: Antiviral Activity and Cytotoxicity of EFdA
| Compound | EC50 (nM) in PBMCs | Cytotoxicity (µM) |
| EFdA | 0.05[2] | >10 |
Table 2: Inhibition of HIV-1 RT-Catalyzed DNA Synthesis
| Compound | IC50 (nM) |
| EFdA-TP | 14[4] |
| ddATP | >1000 |
| AZTTP | ~500 |
| TFV-DP | >1000 |
Table 3: Steady-State Kinetic Parameters for Incorporation by HIV-1 RT
| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |
| dATP | 4.5 ± 0.9 | 0.22 ± 0.02 | 0.049 |
| EFdA-TP | 2.1 ± 0.4 | 0.21 ± 0.01 | 0.10 |
Note: Kinetic parameters can vary depending on the specific template-primer sequence and experimental conditions.
Mechanism of Action: EFdA-TP as a Translocation-Defective RT Inhibitor
EFdA-TP exerts its inhibitory effect through a multi-faceted mechanism that primarily involves hindering the translocation of the reverse transcriptase enzyme after its incorporation into the growing DNA chain.[1][3]
-
Efficient Incorporation: HIV-1 RT incorporates EFdA-TP more efficiently than the natural substrate, dATP. This is attributed to favorable interactions between the 4′-ethynyl group of EFdA-TP and a hydrophobic pocket within the enzyme's active site.[2][5]
-
Translocation Inhibition: Following incorporation, the bulky 4′-ethynyl group of the now-incorporated EFdA monophosphate (EFdA-MP) clashes with amino acid residues of the RT, impeding the necessary conformational change for the enzyme to move to the next position on the template strand.[3][4]
-
De Facto Chain Termination: Although EFdA possesses a 3′-OH group, the inhibition of translocation effectively results in chain termination, as the enzyme is stalled and cannot add the next nucleotide.[2]
-
Immediate and Delayed Chain Termination: Depending on the template sequence, EFdA-TP can act as an immediate chain terminator (ICT) or a delayed chain terminator (DCT), where one additional nucleotide can be incorporated before synthesis is fully arrested.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Pre-Steady-State Kinetic Analysis of EFdA-TP with Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Introduction
4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against HIV-1.[1][2] Unlike all FDA-approved NRTIs which lack a 3'-hydroxyl group and act as obligate chain terminators, EFdA retains a 3'-OH moiety.[3][4] Its active form, EFdA-5′-triphosphate (EFdA-TP), primarily functions as a translocation-defective reverse transcriptase inhibitor (TDRTI).[4][5] After incorporation into the nascent DNA chain, the 4′-ethynyl group hinders the repositioning (translocation) of the reverse transcriptase (RT), effectively halting further DNA synthesis.[4][6]
Pre-steady-state kinetic analysis is essential for elucidating the detailed molecular mechanism of such inhibitors. This technique allows for the direct measurement of individual steps in the enzymatic reaction pathway that occur before a steady state is reached, such as substrate binding and the chemical step of nucleotide incorporation.[1] By using rapid kinetic methods like quench-flow, it is possible to determine key kinetic parameters, including the dissociation constant (K_d) for nucleotide binding and the maximum rate of polymerization (k_pol).[1] These parameters provide a more accurate measure of an inhibitor's incorporation efficiency (k_pol/K_d) compared to steady-state methods, which are limited by the slowest step in the cycle (often product release).[1]
These application notes provide a detailed protocol for utilizing EFdA-TP in a pre-steady-state (single-turnover) kinetic assay with HIV-1 Reverse Transcriptase using a rapid quench-flow instrument.
Mechanism of Action & Experimental Rationale
EFdA-TP inhibits HIV-1 RT through multiple mechanisms.[3][7][8] It is efficiently incorporated by RT, in some contexts more so than the endogenous dATP.[1][4] Following incorporation, it acts primarily as a de facto chain terminator by severely impeding RT translocation.[4][6] In some sequence contexts, it can also act as a delayed chain terminator, where one additional nucleotide is slowly added before synthesis is fully blocked.[3][6] The pre-steady-state approach is ideal for dissecting these steps by isolating the single nucleotide incorporation event under conditions where the enzyme concentration is in excess of the DNA primer/template substrate.
Caption: Mechanism of EFdA-TP inhibition of HIV-1 Reverse Transcriptase.
Quantitative Data Summary
The following tables summarize key kinetic parameters for EFdA-TP incorporation by HIV-1 RT and human mitochondrial DNA polymerase γ (Pol γ), derived from pre-steady-state kinetic experiments.
Table 1: Pre-Steady-State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT
| Nucleotide | K_d (μM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (μM⁻¹s⁻¹) | Selectivity (EFdA-TP/dATP) |
|---|---|---|---|---|
| dATP | 11 ± 2 | 87 ± 5 | 7.9 | Ref. |
| EFdA-TP | 4.9 ± 0.9 | 83 ± 4 | 17 | 2.2-fold higher |
Data adapted from Sohl et al., Antiviral Research, 2014.[1] Values were determined under single-turnover conditions with enzyme in excess of primer/template substrate.
Table 2: Pre-Steady-State Kinetic Parameters for Incorporation by Human DNA Polymerase γ
| Nucleotide | K_d (μM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (μM⁻¹s⁻¹) | Selectivity (EFdA-TP/dATP) |
|---|---|---|---|---|
| dATP | 3.0 ± 0.4 | 23 ± 1 | 7.7 | Ref. |
| EFdA-TP | 18 ± 3 | 0.032 ± 0.001 | 0.0018 | 4,300-fold lower |
Data adapted from Sohl et al., Antimicrobial Agents and Chemotherapy, 2012.[9] The significantly lower incorporation efficiency by Pol γ suggests a low potential for mitochondrial toxicity.
Table 3: Kinetic Parameters for Next Nucleotide Incorporation by HIV-1 RT after EFdA
| Reaction Step | K_d (μM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (μM⁻¹s⁻¹) | Fold Decrease vs. dATP step |
|---|---|---|---|---|
| dATP Incorporation | 11 ± 2 | 87 ± 5 | 7.9 | Ref. |
| dCTP after EFdA | 2.3 ± 0.5 | 0.028 ± 0.001 | 0.012 | ~660-fold |
Data adapted from Sohl et al., Antiviral Research, 2014.[1] This demonstrates the profound reduction in the rate of polymerization after an EFdA moiety has been incorporated, illustrating the delayed chain termination mechanism.
Experimental Protocol: Rapid Quench-Flow Analysis
This protocol outlines a single-turnover experiment to measure the incorporation rate of EFdA-TP by HIV-1 RT.
1. Materials and Reagents
-
Enzyme: Purified, active HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Substrate:
-
DNA Template (e.g., 36-mer): 5'-AGCTCGGTACCTGAGCTCGAATTCGTACGTCGAC-3'
-
DNA Primer (e.g., 21-mer), 5'-radiolabeled (e.g., with γ-³²P-ATP): 5'-GTCGACGTACGAATTCGAGCT-3'
-
Anneal primer and template at a 1:1.2 molar ratio by heating to 95°C and slowly cooling to room temperature.
-
-
Nucleotides:
-
EFdA-TP tetrasodium salt solution.
-
dATP solution.
-
Stock concentrations should be accurately determined by UV spectroscopy.
-
-
Buffers and Solutions:
-
Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.8), 100 mM KCl, 20 mM MgCl₂, 2 mM DTT.
-
Quench Solution: 0.5 M EDTA.
-
Gel Loading Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
2. Experimental Workflow Diagram
Caption: Workflow for a pre-steady-state rapid quench-flow experiment.
3. Procedure
-
Enzyme-DNA Complex Formation: Prepare the complex by pre-incubating HIV-1 RT (e.g., 100 nM final concentration) with the radiolabeled primer/template DNA (e.g., 50 nM final concentration) in Reaction Buffer at room temperature for 15 minutes. This solution will be loaded into Syringe A of the quench-flow instrument.
-
Nucleotide Solution: Prepare a series of dilutions of EFdA-TP (or dATP for control) in Reaction Buffer at 2X the final desired concentration (e.g., ranging from 2 µM to 100 µM). This solution will be loaded into Syringe B.
-
Instrument Setup: Set up the rapid quench-flow instrument according to the manufacturer's instructions. Ensure the drive syringes, mixing chamber, and aging loops are clean and primed with reaction buffer.
-
Reaction Execution:
-
Load the RT•DNA complex into Syringe A and the nucleotide solution into Syringe B.
-
Initiate the reaction. The instrument will rapidly mix equal volumes from both syringes. The final concentrations will be 50 nM RT, 25 nM DNA, and varying concentrations of EFdA-TP.
-
The reaction mixture flows through an aging loop for a defined period (e.g., 5 ms, 10 ms, 25 ms, 50 ms, 100 ms, 200 ms, 500 ms, 1s, 2s).
-
After the specified time, the reaction is quenched by mixing with the EDTA solution.
-
Collect the quenched samples for each time point and each nucleotide concentration.
-
4. Product Analysis
-
Gel Electrophoresis: Add an equal volume of Gel Loading Buffer to each quenched sample. Heat samples at 95°C for 5 minutes to denature the DNA. Separate the product (primer+1) from the unreacted primer on a 20% polyacrylamide denaturing gel.
-
Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager (e.g., Bio-RAD Molecular Imager FX).[1] Quantify the band intensities corresponding to the unreacted primer and the extended product for each lane.
-
Data Analysis:
-
For each EFdA-TP concentration, plot the percentage of product formed against time.
-
Fit the data to a single-exponential equation: Product(t) = A * (1 - exp(-k_obs * t)), where A is the reaction amplitude and k_obs is the observed rate of the first turnover.[1]
-
Plot the calculated k_obs values against the corresponding EFdA-TP concentrations.
-
Fit this second plot to a hyperbolic equation: k_obs = (k_pol * [EFdA-TP]) / (K_d + [EFdA-TP]) to determine the maximum rate of polymerization (k_pol) and the dissociation constant (K_d) for EFdA-TP.[1]
-
Disclaimer: This document is intended for research purposes only. The protocols described are based on published scientific literature and should be adapted and optimized for specific laboratory conditions and equipment. Always follow appropriate laboratory safety procedures.
References
- 1. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Click Chemistry Applications of EFdA-TP Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Ethynyl-2-fluoro-2′-deoxyadenosine-5′-triphosphate (EFdA-TP) tetrasodium is a potent nucleoside analog reverse transcriptase (RT) inhibitor with significant applications in antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV).[1][2][3][4][5] Its unique structural feature, a terminal alkyne group, also positions it as a valuable reagent for bioorthogonal chemistry, specifically for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][6] This reaction enables the covalent ligation of EFdA-TP to azide-modified molecules with high efficiency and specificity under mild conditions.
These application notes provide an overview of the potential click chemistry applications of EFdA-TP tetrasodium, detailed experimental protocols for its use in labeling and conjugation, and visualizations of relevant workflows and pathways.
Physicochemical and Biochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing and executing click chemistry experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁FN₅Na₄O₁₂P₃ | [3][7] |
| Molecular Weight | 621.12 g/mol | [3][7] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and DMSO | [3] |
| Purity | >95% | [3] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [3] |
| Mechanism of Action (as RT inhibitor) | Immediate and delayed chain terminator of reverse transcriptase | [1][3][5][8] |
| Click Chemistry Functionality | Terminal alkyne for CuAAC | [1][6] |
Click Chemistry Applications
The ability to attach EFdA-TP to various molecules via click chemistry opens up a range of applications in drug development and molecular biology research.
-
Drug Delivery and Targeting: EFdA-TP can be conjugated to targeting ligands (e.g., antibodies, peptides) to enhance its delivery to specific cell types, potentially increasing its therapeutic efficacy and reducing off-target effects.
-
Mechanism of Action Studies: By attaching fluorescent dyes or affinity tags to EFdA-TP, researchers can visualize its subcellular localization, track its metabolic fate, and identify its interacting partners within cells.
-
Development of Novel Antiviral Conjugates: EFdA-TP can be linked to other antiviral agents or molecules with complementary mechanisms of action to create novel drug conjugates with potentially synergistic effects.
-
Diagnostic Assays: The specific and high-yield nature of click chemistry allows for the development of sensitive diagnostic assays where EFdA-TP can be used as a probe to detect specific enzymes or cellular processes.
Experimental Protocols
The following protocols provide a general framework for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. Please note that optimization of reaction conditions may be necessary for specific applications.
Protocol 1: General Labeling of an Azide-Modified Biomolecule with EFdA-TP
This protocol describes the labeling of a biomolecule (e.g., a protein, oligonucleotide, or cell surface glycan) containing an azide group with EFdA-TP.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer (pH 7.0-8.0)
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Prepare Stock Solutions:
-
EFdA-TP: Prepare a 10 mM stock solution in water or an appropriate buffer.
-
Azide-modified biomolecule: Prepare a stock solution at a known concentration in a compatible buffer.
-
Copper(II) sulfate: Prepare a 100 mM stock solution in water.
-
Sodium ascorbate: Prepare a 1 M stock solution in water. This solution should be prepared fresh before each use.
-
THPTA/TBTA ligand: Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.
Reagent Final Concentration Example Volume (for 100 µL final volume) Azide-modified biomolecule 10-100 µM 10 µL of 1 mM stock EFdA-TP 1.5 - 5 equivalents (relative to azide) 1.5 µL of 10 mM stock Reaction Buffer (e.g., PBS) to final volume 77.5 µL THPTA/TBTA Ligand 5 equivalents (relative to copper) 1 µL of 50 mM stock Copper(II) sulfate 1 mM 1 µL of 100 mM stock | Sodium ascorbate | 5 mM | 5 µL of 1 M stock |
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential degradation of sensitive biomolecules. Protect the reaction from light if using fluorescently tagged molecules.
-
-
Purification:
-
Purify the EFdA-TP-labeled biomolecule from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC. The choice of purification method will depend on the properties of the biomolecule.
-
-
Analysis:
-
Confirm the successful conjugation using techniques such as mass spectrometry, SDS-PAGE (for proteins), or UV-Vis spectroscopy.
-
Hypothetical Quantitative Data for a Typical Click Reaction
The following table presents hypothetical data for a labeling reaction between an azide-modified protein and EFdA-TP, illustrating expected outcomes.
| Parameter | Value |
| Concentration of Azide-Protein | 50 µM |
| Molar Ratio of EFdA-TP to Protein | 3:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Labeling Efficiency (Yield) | >90% |
| Purification Method | Size-Exclusion Chromatography |
| Final Purity of Conjugate | >95% |
Visualizations
Experimental Workflow for Biomolecule Labeling
The following diagram illustrates the general workflow for labeling a biomolecule with EFdA-TP using click chemistry.
Potential Signaling Pathway Application
This diagram illustrates a hypothetical application of a fluorescently labeled EFdA-TP conjugate to study its interaction with HIV reverse transcriptase within a simplified cellular context.
Safety Precautions
-
This compound: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Copper Sulfate: Toxic if swallowed. Causes skin and serious eye irritation. Avoid release to the environment.
-
Sodium Ascorbate: Generally considered safe, but handle with standard laboratory precautions.
-
Organic Solvents (e.g., DMSO): Use in a well-ventilated area or a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a versatile molecule with significant potential beyond its role as an RT inhibitor. Its alkyne functionality makes it a valuable tool for click chemistry, enabling a wide range of applications in drug development, diagnostics, and fundamental research. The protocols and information provided here serve as a starting point for researchers to explore the exciting possibilities of using EFdA-TP in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdl-ir.tdl.org [tdl-ir.tdl.org]
Application Notes and Protocols for In Vivo Experimental Design with EFdA (Islatravir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against Human Immunodeficiency Virus type 1 (HIV-1). Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a unique mechanism of action that results in both immediate and delayed chain termination of viral DNA synthesis. Its high potency and long intracellular half-life of its active triphosphate form (EFdA-TP) make it a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP).
These application notes provide a comprehensive guide for the in vivo experimental design using EFdA, focusing on preclinical studies in mouse models. It is important to note that for in vivo experiments, the prodrug EFdA is administered, which is then intracellularly phosphorylated to its active form, EFdA-TP. The direct in vivo administration of EFdA-TP tetrasodium is not a common practice due to the charged nature of triphosphates, which limits cell permeability.
Mechanism of Action and Metabolic Activation
EFdA exerts its antiviral activity after being converted to its active triphosphate form, EFdA-TP, by host cell kinases. The primary enzyme responsible for the initial phosphorylation step is deoxycytidine kinase (dCK). Once converted, EFdA-TP acts as a competitive inhibitor of the natural substrate deoxyadenosine triphosphate (dATP) for incorporation by HIV-1 reverse transcriptase (RT).
The unique 4'-ethynyl group of EFdA-TP leads to a "translocation-defective" inhibition mechanism. After incorporation into the nascent viral DNA, the bulky ethynyl group hinders the proper positioning of the RT enzyme for the next nucleotide addition, effectively halting DNA synthesis.
Metabolic Activation Pathway of EFdA
Caption: Metabolic activation of EFdA to its active triphosphate form.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies with EFdA (Islatravir).
Table 1: In Vitro Anti-HIV-1 Activity of EFdA
| Cell Type | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Human PBMCs | JR-CSF | 0.25 | >46 | 184,000 | [1] |
| MT4 Cells | IIIb | 0.073 | >10 | >137,000 | N/A |
| Human PBMCs | Multiple Clades | 0.19 - 0.31 | >46 | >148,000 - >242,000 | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Pharmacokinetic Parameters of EFdA in Different Species
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | Plasma t1/2 (h) | Intracellular EFdA-TP t1/2 (h) | Reference |
| Humanized Mice | Oral | 5 | 0.5 | ~1.0 | ~2-4 | >72 (in human PBMCs) | [1] |
| Rhesus Macaque | Oral | 5 | 1.5 | ~1.6 | ~1.9 | >72 (in human PBMCs) | [1] |
| Healthy Humans | Oral | 10-200 mg (as BRII-732) | 0.5-1.0 | Dose-proportional | 55-112 | 194-227 | N/A |
Tmax: Time to maximum concentration; Cmax: Maximum concentration; t1/2: Half-life. Data for humans is from studies with the prodrug BRII-732.
Table 3: In Vivo Efficacy of EFdA in HIV-1 Infected Humanized Mice
| Mouse Model | HIV-1 Strain | Treatment Regimen | Duration | Outcome | Reference |
| NSG-hu Thy/Liv | JR-CSF | 1 mg/kg/day, oral | 2 weeks | 3 of 6 mice protected from infection | N/A |
| NSG-hu Thy/Liv | JR-CSF | 10 mg/kg/day, oral | 2 weeks | Complete protection from infection | N/A |
| HIV-infected humanized mice | N/A | 10 mg/kg/day, oral | 2 weeks | HIV RNA suppressed to undetectable levels | [1] |
Experimental Protocols
Protocol 1: Formulation of EFdA for Oral Gavage in Mice
Note: A specific, publicly available, validated formulation for EFdA for oral gavage is not consistently reported in the literature. The following protocol is a general guideline for formulating a poorly water-soluble compound for in vivo oral administration in mice. Optimization and validation are recommended.
Materials:
-
EFdA powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of EFdA based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the mice.
-
Prepare the chosen vehicle. For methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. For the DMSO/PEG300/Tween-80/saline vehicle, mix the components in the specified ratio.
-
Weigh the EFdA powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the EFdA powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the formulation for homogeneity before administration. Ensure the suspension is well-mixed immediately before each gavage.
Protocol 2: In Vivo Efficacy Study in HIV-1 Infected Humanized Mice
Animal Model: Humanized mice (e.g., NSG-BLT or similar models reconstituted with human CD34+ cells) are recommended as they support robust HIV-1 infection and allow for the evaluation of antiviral efficacy in a relevant in vivo system.
Materials:
-
HIV-1 infectious stock (e.g., JR-CSF)
-
EFdA formulation (from Protocol 1)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes)
-
Anesthetic (e.g., isoflurane)
-
Equipment for plasma HIV-1 RNA quantification (e.g., RT-qPCR)
-
Flow cytometer for immune cell analysis
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of EFdA.
Procedure:
-
Acclimatization: Acclimatize humanized mice to the facility for at least one week before the start of the experiment.
-
HIV-1 Infection: Infect mice with a known titer of HIV-1 via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Baseline Monitoring: A few days post-infection, collect a baseline blood sample to confirm infection and determine the initial viral load and CD4+ T cell count.
-
Treatment Initiation: Begin daily administration of the EFdA formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.
-
Ongoing Monitoring: Collect blood samples weekly to monitor plasma HIV-1 RNA levels, CD4+ T cell counts, and optionally, plasma EFdA concentrations.
-
Endpoint: At the end of the treatment period (e.g., 2-4 weeks), euthanize the mice and collect blood and tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for final analysis.
-
Analysis: Quantify HIV-1 RNA in plasma and tissues using RT-qPCR. Analyze CD4+ T cell populations in blood and tissues by flow cytometry.
Protocol 3: Measurement of Intracellular EFdA-TP Concentrations
This protocol is adapted from published methods for the analysis of intracellular triphosphates in PBMCs.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from treated animals
-
Cold methanol (70%)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Lysis: Resuspend a known number of PBMCs in ice-cold 70% methanol to lyse the cells and precipitate proteins.
-
Extraction: Incubate the lysate at -20°C overnight to ensure complete precipitation. Centrifuge to pellet the cellular debris.
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites, including EFdA-TP. Dry the supernatant under a stream of nitrogen or by lyophilization.
-
LC-MS/MS Analysis: Reconstitute the dried extract in an appropriate buffer and analyze the concentration of EFdA-TP using a validated LC-MS/MS method.
In Vivo Toxicity Assessment
Detailed quantitative in vivo toxicity data for EFdA (islatravir) is not extensively available in the public domain, as this information is often proprietary. However, published preclinical and clinical studies have consistently reported a favorable safety and tolerability profile.
Key Observations:
-
General Tolerability: In studies with humanized mice and rhesus macaques, EFdA was well-tolerated at therapeutic doses with no apparent signs of toxicity.
-
Clinical Trials: In human clinical trials, islatravir has been generally well-tolerated. The most common drug-related adverse events reported were mild and included headache and diarrhea.
-
Lymphocyte Counts: A dose-dependent decrease in lymphocyte and CD4+ T-cell counts has been observed in some clinical trial participants receiving islatravir. This has led to adjustments in the dosing regimens being investigated.
Recommendations for Preclinical Toxicity Studies: For researchers conducting their own preclinical toxicity assessments, the following should be considered:
-
Acute Toxicity (LD50): A dose-escalation study to determine the median lethal dose.
-
Sub-chronic Toxicity: Repeated-dose studies (e.g., 28 or 90 days) to assess the effects of longer-term exposure.
-
Parameters to Monitor:
-
Clinical observations (daily)
-
Body weight (weekly)
-
Food and water consumption (weekly)
-
Hematology and clinical chemistry (at termination)
-
Organ weights (at termination)
-
Histopathology of major organs (at termination)
-
Conclusion
EFdA (Islatravir) is a highly potent antiretroviral agent with a promising profile for in vivo applications. The provided application notes and protocols offer a framework for researchers to design and conduct preclinical studies to evaluate its efficacy and safety. While detailed formulation and toxicity data are limited in the public literature, the information presented here, combined with standard in vivo methodologies, should enable the successful implementation of experimental designs to further investigate the potential of this novel HIV-1 inhibitor. Researchers are encouraged to perform pilot studies to optimize formulations and dosing regimens for their specific experimental models.
References
Troubleshooting & Optimization
Overcoming EFdA-TP tetrasodium solubility issues in aqueous buffers
Welcome to the technical support center for EFdA-TP tetrasodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges and to answer frequently asked questions regarding the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) tetrasodium is the biologically active triphosphate form of the potent nucleoside analog EFdA.[1][2][3] As a tetrasodium salt, it is prepared to enhance its aqueous solubility, although challenges may still arise. It is a powerful inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) enzyme.[4][][6]
Q2: What is the primary mechanism of action for EFdA-TP?
A2: EFdA-TP is a nucleoside reverse transcriptase inhibitor (NRTI) with a unique and complex mechanism.[1][2] Despite having a 3'-OH group, which is typically required for DNA chain elongation, EFdA-TP functions as a "translocation-defective RT inhibitor".[3][7] After being incorporated into the nascent DNA chain by the reverse transcriptase, the 4'-ethynyl group on the sugar ring hinders the enzyme's ability to translocate, or move, to the next position.[3] This effectively halts DNA synthesis. Depending on the nucleic acid sequence, it can act as an immediate or a delayed chain terminator.[1][4][8]
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder should be stored at -20°C, sealed, and protected from moisture and light.[4] Once reconstituted into a stock solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[4]
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound in my aqueous buffer. What should I do first?
A4: First, ensure you are using a suitable buffer. Buffers such as Tris-HCl or HEPES at a pH of 7.0-8.0 are generally recommended for nucleotide analogs. Start by adding the buffer to the vial of pre-weighed powder. Vortex the solution for 1-2 minutes to facilitate dissolution. Be patient, as some compounds take time to fully dissolve.
Q5: The compound is still not fully dissolved after vortexing. What is the next step?
A5: Gentle warming and sonication can significantly improve solubility. One supplier suggests heating the tube to 37°C and oscillating it in an ultrasonic bath for a period of time.[4] This combination of heat and mechanical energy can help break up aggregates and enhance dissolution. Monitor the solution closely during this process.
Q6: Can I use a co-solvent to improve solubility?
A6: While aqueous buffers are preferred for most biological assays, a small amount of an organic co-solvent can be used if necessary. EFdA-TP has been noted to be soluble in DMSO (e.g., at 10 mM).[] If your experimental system can tolerate it, you can prepare a concentrated stock in DMSO and then dilute it into your aqueous assay buffer. Always verify the final concentration of the co-solvent is compatible with your experiment.
Q7: I observed precipitation after storing my stock solution in the freezer. What happened?
A7: Precipitation upon freezing can occur if the compound's solubility limit was exceeded at lower temperatures or if the buffer composition is not optimal. If this happens, try to redissolve the precipitate by following the protocol in A5 (gentle warming to 37°C and sonication).[4] To prevent this in the future, consider preparing a slightly more dilute stock solution or filter-sterilizing the solution through a 0.22 µm filter after initial dissolution to remove any micro-precipitates before aliquoting and freezing.
Solubility Data Summary
While comprehensive public data on the aqueous solubility of this compound is limited, the following table summarizes the available information and general recommendations.
| Solvent/Condition | Solubility/Recommendation | Source |
| Aqueous Buffer | Qualitative: Can be challenging. Use of Tris-HCl or HEPES (pH 7-8) is recommended. | General Practice |
| DMSO | Quantitative: Soluble at 10 mM. | [] |
| Solubilization Aid | Technique: Heat to 37°C and use an ultrasonic bath. | [4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a step-by-step method for dissolving this compound for use in downstream experiments.
-
Preparation : Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Buffer Addition : Add a precise volume of your chosen sterile aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing : Cap the vial tightly and vortex for 2-3 minutes at room temperature. Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (If Needed) : If particles remain, proceed with the following steps:
-
pH Check : After dissolution, check the pH of the solution and adjust to the desired range (typically 7.0-8.0) if necessary, using dilute HCl or NaOH.
-
Sterilization & Storage : Filter the stock solution through a sterile 0.22 µm syringe filter to remove any potential micro-aggregates or microbial contaminants.
-
Aliquoting : Dispense the solution into single-use, sterile microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Visualizations
Troubleshooting Workflow for Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step workflow for dissolving this compound.
Mechanism of Action Pathway
This diagram illustrates the multi-step mechanism by which EFdA-TP inhibits HIV-1 reverse transcriptase.
Caption: Mechanism of EFdA-TP as a translocation-defective RT inhibitor.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
pH optimization for EFdA-TP tetrasodium activity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EFdA-TP (4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate) tetrasodium.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EFdA-TP tetrasodium activity in enzymatic assays?
A1: While direct studies on the optimal pH for EFdA-TP's enzymatic activity are not extensively published, in vitro experiments involving HIV-1 reverse transcriptase (RT) are typically conducted at a physiological pH. Published research indicates successful assays are performed in buffer systems with a pH ranging from 7.4 to 7.8.[1][2] For initial experiments, a pH within this range is recommended.
Q2: How does pH affect the stability of the parent compound, EFdA?
A2: The parent nucleoside analog, EFdA, demonstrates good stability across a broad pH range. Studies have shown that EFdA is stable when exposed to pH levels from 3.0 to 9.0.[3][4] This suggests that the compound itself is unlikely to degrade under typical experimental and physiological pH conditions.
Q3: Is the solubility of EFdA pH-dependent?
A3: Yes, the solubility of EFdA is influenced by pH. Its solubility is higher in acidic conditions and decreases as the pH becomes more alkaline. A significant decrease in solubility is observed when the pH increases from 3 to 6. From pH 6 to 9, the solubility remains relatively constant.[2][3]
Q4: My experimental results with EFdA-TP are inconsistent. Could pH be a contributing factor?
A4: Yes, inconsistent pH can lead to variability in experimental outcomes. While EFdA is stable across a wide pH range, the activity of the target enzyme (e.g., HIV-1 Reverse Transcriptase) is highly dependent on pH. Deviations from the optimal pH of the enzyme can significantly alter its catalytic efficiency and, consequently, the apparent activity of EFdA-TP. It is crucial to maintain a consistent and well-buffered pH throughout your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no EFdA-TP activity | Suboptimal pH for the target enzyme. | Verify that the pH of your reaction buffer is within the optimal range for your specific enzyme (e.g., pH 7.4-7.8 for HIV-1 RT).[1][2] Prepare fresh buffer and confirm its pH before use. |
| Precipitation of EFdA-TP. | Although EFdA-TP is a salt and generally soluble, ensure complete dissolution in the reaction buffer. The solubility of the parent compound, EFdA, is lower at higher pH values.[2][3] While this is less of a concern for the triphosphate form, it is good practice to ensure clarity of your solutions. | |
| High background signal | Non-enzymatic degradation of substrate. | Ensure the pH of your assay buffer is stable and not promoting spontaneous substrate breakdown. |
| Inconsistent results between experiments | pH drift in buffers. | Prepare fresh buffers regularly. If storing buffers, ensure they are sealed tightly to prevent CO2 absorption from the air, which can lower the pH of unbuffered or weakly buffered solutions. Consider using a buffer with a pKa close to your target pH for better stability. |
Data Presentation
Table 1: pH-Dependent Solubility of EFdA
| pH | Solubility (µg/mL) | Reference |
| 3 | 1508.7 ± 68.4 | [3] |
| 4 | 1620.8 ± 55.9 | [3] |
| 6 | 799.2 ± 8.7 | [3] |
| 6-9 | No obvious change | [3] |
Experimental Protocols
General Protocol for an In Vitro HIV-1 Reverse Transcriptase Activity Assay with EFdA-TP
This protocol is a generalized procedure based on methodologies described in the literature.[1][5] Researchers should adapt it to their specific experimental setup.
1. Reagent Preparation:
- Reaction Buffer: Prepare a buffer solution (e.g., 25 mM Tris-HCl) and adjust the pH to 7.8.[1][5]
- Template/Primer (T/P): Anneal a DNA template to a labeled DNA primer.
- HIV-1 Reverse Transcriptase (RT): Dilute the enzyme to the desired concentration in an appropriate buffer.
- EFdA-TP Stock Solution: Prepare a concentrated stock solution of this compound in nuclease-free water.
- dNTP Mix: Prepare a solution containing dATP, dCTP, dGTP, and dTTP at the desired concentration.
2. Reaction Setup:
- In a microcentrifuge tube, combine the reaction buffer, T/P substrate, and HIV-1 RT.
- Add varying concentrations of EFdA-TP or a vehicle control.
- Initiate the reaction by adding the dNTP mix and MgCl2.[1]
3. Incubation:
- Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 15 minutes).[][7]
4. Quenching:
- Stop the reaction by adding a quenching solution (e.g., formamide with a loading dye).
5. Analysis:
- Denature the reaction products by heating.
- Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the results using an appropriate imaging system to detect the labeled primer and its extension products.
Visualizations
Caption: Experimental workflow for assessing EFdA-TP activity.
Caption: Mechanism of action for EFdA-TP.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro transport characteristics of EFdA, a novel nucleoside reverse transcriptase inhibitor using Caco-2 and MDCKII cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in EFdA-TP tetrasodium assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EFdA-TP tetrasodium in various assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, helping you interpret unexpected results and identify potential causes.
| Issue / Observation | Potential Cause | Suggested Solution |
| Variable Inhibition or Unexpected IC50 Values | The inhibitory mechanism of EFdA-TP is highly dependent on the nucleotide sequence of the template being used by the reverse transcriptase.[1][2] | - Review the template sequence at and around the expected incorporation sites. - Compare your results with published data using similar templates, if available. - Consider that EFdA-TP can act as either an immediate or a delayed chain terminator depending on the sequence context.[1][][4] |
| Inconsistent Results Between Experiments | This compound is sensitive to storage conditions. Improper handling can lead to degradation. | - Store the solid compound at -20°C, sealed and protected from moisture and light. - For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[] - Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Lower Than Expected Potency | The purity of the this compound may be compromised. | - Verify the purity of your compound. Commercial sources typically provide a purity percentage (e.g., 95.18%).[] - If possible, perform quality control analysis on your stock solution. |
| Complete Chain Termination Not Observed | Although a potent inhibitor, at very high, non-physiological concentrations of the next nucleotide and with extended reaction times, some limited primer extension from an EFdA-terminated primer can occur. | - Ensure that the concentration of subsequent dNTPs in your reaction is not excessively high. - Optimize incubation times to capture the inhibitory effect before potential slow extension occurs. |
| Assay Signal Lower Than Expected in Controls | The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting the reverse transcriptase at the final concentration used in the assay. | - Ensure the final concentration of the solvent in your assay is consistent across all wells and is at a level that does not inhibit the enzyme. - Run a solvent-only control to determine its effect on the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EFdA-TP?
A1: EFdA-TP is a potent nucleoside reverse transcriptase (RT) inhibitor that works through multiple mechanisms. It can act as an immediate chain terminator (ICT) by preventing the translocation of the reverse transcriptase after its incorporation into the nascent DNA chain. It can also function as a delayed chain terminator (DCT) , allowing the incorporation of one more nucleotide before halting synthesis.[1][][4] The predominant mechanism is often dependent on the specific nucleotide sequence of the template.[1][2]
Q2: How does the 3'-OH group on EFdA affect its function?
A2: Unlike many other nucleoside reverse transcriptase inhibitors, EFdA possesses a 3'-OH group, which is typically required for DNA polymerization. However, due to steric hindrance from the 4'-ethynyl group, the enzyme is often unable to add the next nucleotide, leading to chain termination.[2]
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO at concentrations up to 10 mM.[] For long-term storage, it is recommended to store the solid compound at -20°C, sealed and protected from moisture and light. Solutions in solvent should be stored at -80°C for up to six months or at -20°C for one month.[]
Q4: Can EFdA-TP be used in click chemistry applications?
A4: Yes, EFdA-TP contains an alkyne group, making it suitable for use as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[4]
Experimental Protocols
Reverse Transcriptase (RT) Inhibition Assay (Primer Extension Assay)
This protocol is a generalized method for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase.
Materials:
-
HIV-1 Reverse Transcriptase (RT)
-
DNA template and a 5'-labeled DNA primer
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl2)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing)
Procedure:
-
Annealing: Anneal the 5'-labeled primer to the DNA template.
-
Reaction Mix: Prepare a reaction mix containing the annealed template-primer, dNTPs, and varying concentrations of this compound in the assay buffer.
-
Initiation: Add HIV-1 RT to the reaction mix to initiate DNA synthesis.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes).[][4]
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and analyze the products on a denaturing polyacrylamide gel. Visualize the results using an appropriate imaging system for the primer's label.
Expected Results:
In the presence of increasing concentrations of EFdA-TP, you should observe a dose-dependent decrease in the amount of full-length DNA product and an accumulation of shorter, terminated DNA fragments. The positions of these terminated fragments can indicate whether EFdA-TP is acting as an immediate or delayed chain terminator for that specific template sequence.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| In Vitro Solubility | 10 mM | DMSO | [] |
| Purity | 95.18% | As supplied by a commercial vendor | [] |
| Storage (Solid) | -20°C | Sealed, away from moisture and light | [] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | Sealed, away from moisture and light | [] |
| Inhibitory Concentration Range | 0.05 - 10 µM | RT-catalyzed DNA synthesis assay (15 min) | [][4] |
Visualizations
Caption: Workflow for a reverse transcriptase inhibition assay.
Caption: Dual inhibitory mechanisms of EFdA-TP.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Mitochondrial Toxicity of Nucleoside Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and minimizing the mitochondrial toxicity of nucleoside reverse transcriptase inhibitors (NRTIs) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nucleoside analog-induced mitochondrial toxicity?
The primary cause of mitochondrial toxicity from many nucleoside analogs, particularly NRTIs used in antiretroviral therapy, is the inhibition of the human mitochondrial DNA (mtDNA) polymerase, known as polymerase-gamma (Pol γ).[1][2][3] NRTIs are designed to inhibit the viral reverse transcriptase, but some can also be mistakenly incorporated by Pol γ into replicating mtDNA.[1][4] This incorporation acts as a chain terminator, halting mtDNA synthesis and leading to mtDNA depletion.[2][4] Since mtDNA encodes 13 essential proteins of the electron transport chain (ETC), its depletion impairs oxidative phosphorylation (OXPHOS), leading to reduced ATP production, increased lactate production, and oxidative stress.[1][2][5]
Q2: Do all nucleoside analogs have the same potential for mitochondrial toxicity?
No, the potential for mitochondrial toxicity varies significantly among different nucleoside analogs.[1][2] The toxicity is correlated with how efficiently Pol γ incorporates the analog triphosphate.[1][6] A generally accepted hierarchy of toxicity, from highest to lowest, is: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Lamivudine (3TC) > Zidovudine (AZT) > Abacavir (ABC).[1][2] Newer analogs like Tenofovir tend to have a much lower potential for mitochondrial toxicity as they are poor substrates for Pol γ.[2][7]
Q3: What are the common cellular indicators of mitochondrial toxicity?
Common indicators include:
-
mtDNA Depletion: A direct consequence of Pol γ inhibition.[2][8]
-
Reduced Mitochondrial Respiration: Decreased oxygen consumption rate (OCR).[9][10]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): Loss of the electrochemical gradient across the inner mitochondrial membrane.[11][12]
-
Increased Lactate Production: A shift from aerobic respiration to anaerobic glycolysis.[2][7][8]
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional ETC can lead to electron leakage and superoxide formation.[8]
-
Ultrastructural Changes: Alterations in mitochondrial morphology, such as swelling.[1]
-
Reduced Cell Proliferation and Viability: The overall consequence of cellular energy failure.[8]
Q4: How can I proactively minimize mitochondrial toxicity in my cell culture model?
-
Choose Analogs with Lower Toxicity: When possible, use analogs known to be weaker inhibitors of Pol γ, such as Tenofovir or Lamivudine.[2][7]
-
Use Relevant Cell Lines: Some cell lines, like HepG2 hepatoma cells, are particularly sensitive to NRTI toxicity and are often used as a model system.[7][8] However, toxicity can be cell-type specific.[7][8]
-
"Glu/Gal" Media Substitution: Forcing cells to rely on oxidative phosphorylation by substituting galactose for glucose in the culture medium can unmask mitochondrial toxicity that might be missed in standard high-glucose media where cells rely on glycolysis (the "Crabtree effect").[9][11][13]
-
Uridine Supplementation: For pyrimidine analogs like Zalcitabine (ddC) and Stavudine (d4T), uridine supplementation in the media may help attenuate mitochondrial toxicity by replenishing the pyrimidine pool.[8]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key pathway of NRTI-induced toxicity and a general workflow for its assessment in cell culture.
Caption: Mechanism of NRTI-induced mitochondrial toxicity.
Caption: General workflow for assessing mitochondrial toxicity.
Troubleshooting Experimental Assays
This section addresses common problems encountered during key mitochondrial toxicity assays.
MTT / Cell Viability Assays
-
Q: My MTT assay results show high variability between replicate wells. What could be the cause?
-
A: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently up and down several times before aliquoting to each well.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.
-
Incomplete Formazan Solubilization: After adding the solubilization solvent (e.g., DMSO), ensure the purple formazan crystals are fully dissolved by shaking the plate for at least 15 minutes on an orbital shaker or by pipetting up and down.[14]
-
Phenol Red Interference: Phenol red in culture media can affect absorbance readings. Use phenol red-free media for the assay or run appropriate background controls (media + MTT reagent, no cells).
-
-
-
Q: I see a decrease in viability with my compound, but how do I know if it's specific to mitochondria?
-
A: An MTT assay alone is a general measure of metabolic activity and is not specific to mitochondria.[15] To confirm mitochondrial involvement, you should:
-
Perform the assay in parallel using glucose- vs. galactose-containing media. Increased toxicity in galactose media strongly suggests a mitochondrial mechanism.[13]
-
Complement the viability data with more specific mitochondrial assays, such as measuring oxygen consumption (Seahorse XF) or mitochondrial membrane potential (JC-1).[9][15]
-
-
JC-1 / Mitochondrial Membrane Potential (ΔΨm) Assays
-
Q: My JC-1 staining results are inconsistent, or all my cells appear green (depolarized), even the controls.
-
A: This is a common issue with several potential causes:
-
Low JC-1 Concentration: If the dye concentration is too low, it may not accumulate sufficiently in healthy mitochondria to form the red J-aggregates.[16] Optimize the concentration for your cell type.
-
Phototoxicity: JC-1 is sensitive to light. Excessive exposure during imaging can induce mitochondrial depolarization. Minimize light exposure and imaging time.
-
Cell Health: If control cells are unhealthy, overgrown, or nutrient-deprived, their mitochondria may already be depolarized. Ensure you are using healthy, sub-confluent cells.
-
Spillover Compensation (Flow Cytometry): The green monomer signal can spill into the red (PE) channel.[17] Proper compensation controls are critical for accurate flow cytometry analysis.
-
-
-
Q: I see a decrease in the red/green fluorescence ratio. How do I interpret this?
-
A: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[18] In healthy cells with high mitochondrial membrane potential (MMP), JC-1 forms red fluorescent J-aggregates.[16] In apoptotic or metabolically stressed cells with low MMP, the dye remains in its green fluorescent monomeric form.[16][19] Therefore, a shift from red to green fluorescence signifies a loss of mitochondrial integrity.
-
Seahorse XF / Oxygen Consumption Rate (OCR) Assays
-
Q: My baseline OCR readings are very low or highly variable.
-
A: This often relates to cell number and adherence.
-
Suboptimal Cell Density: Each cell type has an optimal seeding density for Seahorse assays. Too few cells will yield a signal that is difficult to distinguish from background noise. Perform a cell titration experiment to determine the optimal density.
-
Poor Cell Adherence: Ensure cells are evenly seeded and form a monolayer. Use of coating agents like Poly-D-Lysine may be necessary for certain cell types to improve adherence.[20] Centrifuging the plate after seeding (e.g., 400 x g for 5 min) can also promote adhesion.[20]
-
-
-
Q: After injecting oligomycin, my OCR does not decrease as expected.
-
A: The decrease in OCR after adding oligomycin (an ATP synthase inhibitor) represents the oxygen consumption coupled to ATP production.[21][22][23] If this drop is minimal, it could indicate:
-
Mitochondria are already uncoupled: The compound may have uncoupling properties, or the cells may be stressed, leading to a high proton leak. The OCR that remains after oligomycin injection is attributed to proton leak.[22]
-
Cells rely on glycolysis: The cells may be generating most of their ATP via glycolysis, with minimal reliance on OXPHOS. This is common in many cancer cell lines.[9] Running the experiment in galactose media can force reliance on OXPHOS.
-
-
mtDNA Quantification (qPCR)
-
Q: My qPCR results for mtDNA copy number are not reproducible.
-
A: Reproducibility in mtDNA quantification can be challenging. Key factors include:
-
DNA Extraction Method: Different DNA extraction kits or methods can lead to variable recovery of mitochondrial versus nuclear DNA, which can significantly alter the final calculated mtDNA:nDNA ratio.[24] It is critical to use a consistent extraction method for all samples in a study.
-
Primer Design: Primers targeting mtDNA can sometimes co-amplify nuclear mitochondrial pseudogenes (NUMTs).[25] Design primers for regions of the mitochondrial genome that are not duplicated in the nuclear genome.
-
DNA Input Amount: Using too high a concentration of template DNA can lead to overloading and inaccurate quantification, as mtDNA copies are much more numerous than nuclear DNA copies.[25] Optimize the DNA input to ensure you are within the linear range of the assay.
-
-
Quantitative Data Summary
The following table summarizes the relative mitochondrial toxicity of common NRTIs based on their interaction with Pol γ. The specificity constant (kcat/Km) reflects the efficiency of incorporation; a higher value indicates greater potential for toxicity.
| Nucleoside Analog | Abbreviation | Relative Toxicity Ranking | Specificity Constant (kcat/Km) vs. Normal dNTP | Reference |
| Zalcitabine | ddC | Very High | Highest | [1][6] |
| Didanosine | ddI | High | High | [1][6] |
| Stavudine | d4T | High | Moderate-High | [1][6] |
| Lamivudine | 3TC | Low | Low | [1][6] |
| Zidovudine | AZT | Low | Very Low | [1][6] |
| Abacavir | ABC | Very Low | Lowest | [1][6] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for measuring cell viability based on mitochondrial reductase activity.[14]
Materials:
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Phenol red-free culture medium.
-
Multichannel pipette and plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog. Remove the old media and add 100 µL of media containing the desired compound concentrations. Include untreated (vehicle) controls. Incubate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the media. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from blank wells.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This protocol provides a general method for using the cationic dye JC-1 to assess ΔΨm.[16][18][26]
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).
-
Culture plates or coverslips for microscopy; or tubes for flow cytometry.
-
FCCP or CCCP (protonophores) for positive control (depolarization).
-
Fluorescence microscope or flow cytometer with appropriate filters (FITC/Green ~530 nm, PE/Red ~590 nm).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the nucleoside analog for the desired time. Include untreated (negative) and FCCP-treated (e.g., 10-50 µM for 15-30 min)[16] positive controls.
-
JC-1 Staining: Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in culture media. Remove the treatment media from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 1-2 times with warm PBS or culture medium to remove excess dye.
-
Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic/unhealthy cells will show diffuse green fluorescence (monomers).
-
Flow Cytometry: Scrape or trypsinize cells, wash, and resuspend in PBS. Analyze on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[16]
Protocol 3: Seahorse XF Cell Mito Stress Test
This protocol outlines the standard workflow for assessing mitochondrial respiration using an Agilent Seahorse XF Analyzer.[21][22][27]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges).
-
Seahorse XF Calibrant.
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Mitochondrial function modulators: Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A.
Procedure:
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 4 hours (or overnight).
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere.
-
Compound Treatment: Treat cells with the nucleoside analog either by pre-treatment in a standard incubator or by injecting the compound during the assay.
-
Assay Preparation: One hour before the assay, remove the culture medium and wash cells with pre-warmed Seahorse XF Assay Medium. Add the final volume of assay medium to each well and place the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the mitochondrial modulators (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) at optimized concentrations.
-
Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer and start the pre-programmed Mito Stress Test protocol. The instrument measures the Oxygen Consumption Rate (OCR) in real-time before and after the injection of each modulator.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function, including Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.[21][22][23]
Protocol 4: Relative mtDNA Content by qPCR
This protocol describes the quantification of mitochondrial DNA copy number relative to nuclear DNA.
Materials:
-
DNA extraction kit.
-
qPCR instrument and compatible reagents (e.g., SYBR Green Master Mix).
-
Primers for a mitochondrial gene (e.g., MT-ND1, MT-CO2) and a single-copy nuclear gene (e.g., B2M, RNase P).
Procedure:
-
DNA Extraction: Extract total genomic DNA from an equal number of treated and control cells. Use a consistent method for all samples.[24]
-
DNA Quantification: Accurately measure the DNA concentration of each sample.
-
qPCR Reaction Setup: Prepare separate qPCR reactions for the mitochondrial gene and the nuclear gene for each sample. Use a consistent, optimized amount of template DNA for all reactions (e.g., 1-10 ng).
-
qPCR Run: Perform the qPCR run using a standard thermal cycling protocol. Include a melt curve analysis to verify primer specificity.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the mitochondrial (mt_Ct) and nuclear (nuc_Ct) gene for each sample.
-
Calculate the difference in Ct values: ΔCt = (nuc_Ct - mt_Ct).
-
The relative mtDNA content is proportional to 2^ΔCt. Normalize the results of treated samples to the control samples. A decrease in this value indicates mtDNA depletion.
-
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.co.uk]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of mitochondrial DNA copy number in suspected cancer patients by a well optimized ddPCR method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Primer Extension Assays with Chain Terminators
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using primer extension assays with chain-terminating nucleotides (dideoxynucleotides, ddNTPs).
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical troubleshooting workflow. The diagram below outlines a systematic approach to diagnosing problems in your primer extension assay.
Caption: A flowchart for systematic troubleshooting of primer extension assays.
Frequently Asked Questions (FAQs)
Category 1: No or Weak Product Signal
Q1: Why am I getting no bands or a very faint signal on my gel?
A1: This is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Primer Labeling (if using radiolabeled primers): The radioactivity measured may be from unincorporated nucleotides rather than the primer itself.[1]
-
Solution: Run an aliquot of your labeled primer on a gel to confirm that the primer is successfully labeled. If labeling is inefficient, use fresh reagents, particularly [γ-³²P]ATP and T4 Polynucleotide Kinase.[1]
-
-
Poor Primer Annealing: The primer may not be binding efficiently to the target RNA.
-
Inactive Reverse Transcriptase (RT): The enzyme may have lost its activity due to improper storage or age.
-
RNA Template Issues: The RNA may be degraded, contain RT inhibitors, or the target transcript may be in very low abundance.[1]
-
Suboptimal Cycling Conditions: The number of cycles or the extension time may be insufficient.
| Parameter | Standard Range | Optimization Tip |
| Annealing Temperature | 55-65°C | Test a gradient of Tm - 5°C.[5] |
| Primer Concentration | 0.1 - 1.0 µM | Start with ~0.5 µM and adjust if necessary.[6] |
| dNTP Concentration | 50 - 200 µM each | Ensure balanced concentrations of all four dNTPs.[6] |
| Reverse Transcriptase | 1 unit / 25µl rxn | Increase if signal is weak, decrease if background is high.[1][6] |
| PCR Cycles | 20 - 35 cycles | Use more cycles for low-abundance templates.[5] |
Category 2: Smeared Bands or Unexpected Product Sizes
Q2: My gel shows a smear instead of a sharp band. What's causing this?
A2: Smearing indicates a population of DNA fragments of varying lengths, which can be caused by several issues during the reaction or gel electrophoresis.
Potential Causes & Solutions:
-
Too Much Template DNA: Overloading the reaction with template DNA is a common cause of smearing.[3][4]
-
Solution: Reduce the amount of template DNA in the reaction. Dilute your starting template (e.g., 1:10) and test again.
-
-
Enzyme Concentration is Too High: An excess of polymerase can lead to non-specific amplification, resulting in smears.[6]
-
Solution: Reduce the concentration of the reverse transcriptase or DNA polymerase used in the assay.[6]
-
-
Contaminated Reagents: Contamination with other DNA or nucleases can lead to a smear.[3][4]
-
Incomplete Denaturation: Secondary structures in the RNA template or the DNA-RNA hybrid that are not fully denatured can cause the polymerase to stall or dissociate, creating truncated products.[7][8]
Caption: Mechanism of chain termination by a dideoxynucleotide (ddNTP).
Category 3: High Background or Non-Specific Bands
Q3: My gel has high background noise and/or multiple non-specific bands. How can I improve specificity?
A3: High background and extra bands suggest that the primer is annealing to non-target sequences or that reaction conditions are too permissive.
Potential Causes & Solutions:
-
Primer Hybridizing to Other RNAs: The primer sequence may have homology to other transcripts in your sample.[1]
-
Primer-Dimer Formation: Primers can anneal to each other, creating a short product that is then amplified, often seen as a strong band at the bottom of the gel.[1]
-
Solution: Redesign primers to avoid complementarity, especially at the 3' ends. Reducing the primer concentration can also help minimize dimer formation.[6]
-
-
Annealing Temperature is Too Low: A low annealing temperature allows for non-specific binding of the primer to the template.[9][10]
-
Contaminated Template DNA: If your RNA sample is contaminated with genomic DNA, the primer may amplify a product from the gDNA.
-
Solution: Treat the RNA sample with DNase I prior to the primer extension reaction to remove any contaminating gDNA.
-
| Optimization Strategy | Recommended Action | Expected Outcome |
| Increase Specificity | Increase annealing temperature. | Reduces non-specific primer binding.[1][11] |
| Reduce Primer-Dimers | Lower primer concentration. | Lessens the chance of primers annealing to each other.[6] |
| Eliminate gDNA Signal | Pre-treat RNA with DNase I. | Ensures signal is from RNA template only. |
| Reduce Background | Decrease amount of reverse transcriptase. | Minimizes non-specific enzymatic activity.[1] |
Experimental Protocols
Protocol: DNase I Treatment of RNA Samples
This protocol is recommended to eliminate contaminating genomic DNA from your RNA preparation before performing the primer extension assay.
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
Total RNA: 1-10 µg
-
10X DNase I Reaction Buffer: 2 µL
-
DNase I (RNase-free): 1 µL (2 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes.
-
DNase Inactivation: Add 2 µL of 50 mM EDTA to the reaction mixture. Heat the sample at 75°C for 10 minutes to inactivate the DNase I enzyme.
-
Proceed to Assay: The treated RNA can now be used directly in your primer extension assay.
Protocol: Optimizing Annealing Temperature using Gradient PCR
-
Master Mix Preparation: Prepare a master mix containing all reaction components (buffer, dNTPs/ddNTPs, enzyme, template, primer) except for the variable being tested.
-
Aliquot: Distribute the master mix equally into PCR tubes or a 96-well plate.
-
Set Gradient: Program the thermal cycler with a temperature gradient across the block for the annealing step. A typical gradient might span from 55°C to 68°C.
-
Run PCR: Execute the PCR program.
-
Analysis: Analyze the products from each temperature on a denaturing polyacrylamide gel. The optimal annealing temperature is the one that yields the strongest specific product with the least background or non-specific bands.[12]
References
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. goldbio.com [goldbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. PCR Troubleshooting [caister.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing your PCR [takarabio.com]
- 10. bento.bio [bento.bio]
- 11. pcrbio.com [pcrbio.com]
- 12. Smearing on gel in PCR products - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
How to address batch-to-batch variability of EFdA-TP tetrasodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EFdA-TP tetrasodium. The information provided aims to help address potential batch-to-batch variability and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate) tetrasodium is the biologically active triphosphate form of the potent nucleoside reverse transcriptase inhibitor (NRTI) EFdA.[1][2] Unlike many other NRTIs, EFdA possesses a 3'-hydroxyl group, yet it primarily functions as a chain terminator of viral DNA synthesis.[1][3] Its mechanism of action is unique as it acts as a "translocation-defective RT inhibitor." After incorporation into the growing viral DNA chain, the 4'-ethynyl group of EFdA hinders the translocation of the reverse transcriptase enzyme, effectively halting further DNA synthesis.[3][4]
Q2: What are the potential sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability of this compound can arise from several factors related to its synthesis, purification, and handling:
-
Impurities from Synthesis: The chemical synthesis of nucleoside triphosphates is a multi-step process that can generate various impurities. These may include incompletely reacted starting materials, side-products from unintended reactions, and residual reagents or solvents. For EFdA-TP, this could involve impurities related to the introduction of the ethynyl and fluoro groups.
-
Hydrolytic Degradation: The triphosphate chain of EFdA-TP is susceptible to hydrolysis, leading to the formation of EFdA-diphosphate (EFdA-DP) and EFdA-monophosphate (EFdA-MP). This degradation can be accelerated by improper storage conditions such as exposure to moisture, acidic or basic pH, and elevated temperatures.
-
Counter-ion Variation: The "tetrasodium" salt form indicates that four sodium ions are associated with the triphosphate moiety. Inconsistent salt formation during purification can lead to variations in the precise molecular weight and solubility of the compound between batches.
-
Enantiomeric Purity: The synthesis of EFdA involves creating a chiral center. Incomplete stereochemical control can result in the presence of different stereoisomers, which may have different biological activities.
Q3: How can batch-to-batch variability of this compound impact my experiments?
A3: Inconsistent quality of this compound can lead to a range of experimental problems:
-
Variable Potency: The presence of inactive or less active impurities, such as EFdA-DP and EFdA-MP, will lower the effective concentration of the active triphosphate form, leading to a decrease in the observed inhibitory potency (higher IC50 values) in reverse transcriptase assays.
-
Inconsistent Kinetic Data: Impurities can interfere with enzyme kinetics, leading to variability in kinetic parameters such as Kcat and Km.
-
Cellular Assay Artifacts: Impurities may have off-target effects or cytotoxic properties that can confound the results of cell-based antiviral assays.
-
Poor Reproducibility: The most significant impact is a lack of reproducibility between experiments conducted with different batches of the compound, undermining the reliability of research findings.
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage Temperature: Store the lyophilized solid at -20°C or lower for long-term storage.
-
Moisture Protection: Keep the compound in a tightly sealed container with a desiccant to protect it from moisture, which can cause hydrolysis.
-
Solution Stability: Prepare stock solutions in a buffer with a pH around 7.5. Avoid acidic or basic conditions. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
Light Sensitivity: Protect the compound from prolonged exposure to light.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
Issue 1: Decreased or Inconsistent Potency (Higher than expected IC50 values)
Possible Causes:
-
Degradation of EFdA-TP: The most common cause is the hydrolysis of the triphosphate to the less active diphosphate and inactive monophosphate forms.
-
Inaccurate Concentration of Stock Solution: Errors in weighing the lyophilized powder or incomplete solubilization can lead to a lower actual concentration than intended.
-
Presence of Synthesis Impurities: The batch may contain impurities from the manufacturing process that compete with EFdA-TP for binding to the reverse transcriptase or otherwise interfere with the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Recommended Actions:
-
Verify Storage and Handling: Confirm that the compound has been stored at the correct temperature and protected from moisture and repeated freeze-thaw cycles.
-
Prepare Fresh Dilutions: Prepare a fresh stock solution from the lyophilized powder and perform new serial dilutions for your assay.
-
Perform Quality Control Analysis: If the issue persists, it is crucial to assess the purity of the EFdA-TP batch.
-
HPLC Analysis: Use reversed-phase or ion-exchange HPLC to separate and quantify the amounts of EFdA-TP, EFdA-DP, and EFdA-MP.
-
31P NMR Spectroscopy: This technique can directly quantify the relative amounts of the triphosphate, diphosphate, and monophosphate species.
-
-
Compare with Certificate of Analysis (CofA): Compare your analytical results with the purity specifications provided by the supplier on the CofA.
-
Contact the Supplier: If you find significant discrepancies, contact the supplier's technical support with your analytical data.
Issue 2: Unexpected Peaks in Analytical Characterization (HPLC, MS)
Possible Causes:
-
Synthesis Byproducts: These could be structurally related to EFdA-TP, such as isomers or molecules with incomplete or additional modifications.
-
Degradation Products: Besides EFdA-DP and EFdA-MP, other degradation products might form under harsh conditions.
-
Contamination: The sample might be contaminated with other compounds from the laboratory environment.
Troubleshooting Logical Relationship:
Caption: Logic diagram for identifying unknown analytical peaks.
Recommended Actions:
-
Mass Spectrometry (MS) Analysis: Use high-resolution mass spectrometry to determine the accurate mass of the unexpected peaks.
-
Identify Potential Impurities: Compare the measured molecular weights with those of potential synthesis byproducts and degradation products.
-
Further Structural Elucidation: If the identity of an impurity cannot be determined by MS alone, consider further analysis using techniques like tandem MS (MS/MS) or NMR to elucidate its structure.
-
Consult Supplier: Share your findings with the supplier, as they may have information on common impurities associated with their synthesis process.
Data Presentation
Table 1: Common Impurities and Their Potential Impact
| Impurity | Chemical Structure | Likely Source | Potential Impact on Experiments |
| EFdA-Diphosphate (EFdA-DP) | EFdA with two phosphate groups | Hydrolysis of EFdA-TP | May act as a competitive inhibitor of reverse transcriptase, leading to an underestimation of the potency of EFdA-TP. |
| EFdA-Monophosphate (EFdA-MP) | EFdA with one phosphate group | Hydrolysis of EFdA-TP/DP | Generally considered inactive as it is not a substrate for the polymerase. Its presence dilutes the active compound. |
| Synthesis Intermediates | Varies depending on the synthetic route | Incomplete reaction during synthesis | Unpredictable effects, could be inactive, inhibitory, or cytotoxic. |
| Other Nucleoside Analogs | Structurally similar molecules | Side reactions during synthesis | May have their own biological activity, confounding the experimental results. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To quantify the percentage of EFdA-TP and identify the presence of EFdA-DP and EFdA-MP.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase:
-
Solvent A: 20 mM ammonium acetate in water, pH 5.4.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Create a linear gradient to increase the percentage of Solvent B over 20-30 minutes. The exact gradient will need to be optimized.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 260 nm. If using LC-MS, monitor for the expected masses of EFdA-TP, EFdA-DP, and EFdA-MP.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase (Solvent A) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. Identify peaks based on their retention times compared to available standards (if any) and their mass-to-charge ratio (if using MS). Calculate the relative peak areas to determine the percentage purity.
Protocol 2: Quantitative Analysis of EFdA-TP by ³¹P NMR
Objective: To determine the relative molar ratios of triphosphate, diphosphate, and monophosphate species.
Methodology:
-
Instrumentation: NMR spectrometer with a phosphorus probe.
-
Solvent: D₂O with a suitable pH buffer (e.g., Tris-DCl, pH 7.5) to ensure consistency.
-
Sample Preparation: Dissolve a sufficient amount of this compound in the deuterated buffer to obtain a good signal-to-noise ratio (typically 1-5 mg in 0.5 mL).
-
Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T1 of the phosphorus nuclei) to allow for full relaxation and accurate quantification.
-
-
Analysis:
-
The ³¹P NMR spectrum will show distinct signals for the α, β, and γ phosphates of EFdA-TP, as well as signals for the α and β phosphates of EFdA-DP and the single phosphate of EFdA-MP.
-
Integrate the respective peaks. The ratio of the integrated areas of the triphosphate, diphosphate, and monophosphate signals will give their relative molar proportions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of HIV reverse transcription and EFdA-TP inhibition.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing EFdA-TP Tetrasodium Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EFdA-TP tetrasodium in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EFdA-TP?
A1: EFdA-TP is a potent nucleoside reverse transcriptase (RT) inhibitor that hinders HIV-1 RT-catalyzed DNA synthesis through multiple mechanisms. It can act as both an immediate chain terminator (ICT) and a delayed chain terminator (DCT). As an ICT, it functions as a translocation-defective RT inhibitor, significantly slowing down DNA synthesis. As a DCT, it permits the incorporation of one more dNTP before halting DNA synthesis.[1][][3][4][5]
Q2: What is the recommended starting concentration range for in vitro antiviral assays?
A2: Based on available data, a starting concentration range of 0.05 µM to 10 µM is recommended for in vitro RT-catalyzed DNA synthesis inhibition assays.[1][][6] For cell-based antiviral assays, much lower concentrations are effective, with reported EC50 values in the picomolar to nanomolar range.[7][8][9]
Q3: Is EFdA-TP cytotoxic? At what concentrations should I be concerned about cellular toxicity?
A3: EFdA exhibits a favorable cytotoxicity profile, with high selectivity indices reported.[7][9][10][11] The 50% cytotoxic concentration (CC50) is significantly higher than the effective antiviral concentration (EC50). However, it is crucial to determine the CC50 in your specific cell line. A standard cytotoxicity assay, such as an MTT assay, should be performed in parallel with your antiviral experiments.
Q4: My antiviral assay results are inconsistent. What are some potential causes?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of this compound at -20°C, protected from moisture and light.[] For dissolved solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[]
-
Solubility: this compound is soluble in DMSO (10 mM).[] Ensure complete dissolution before further dilution in cell culture media. The parent compound, EFdA, has pH-dependent solubility.[11][12]
-
Cell Health: The health and confluency of your cell cultures can significantly impact results. Ensure consistent cell seeding densities and viability.
-
Assay Protocol: Precisely follow a validated experimental protocol, paying close attention to incubation times, reagent concentrations, and washing steps.
Q5: Can I use EFdA-TP in animal models?
A5: While EFdA-TP is the active triphosphate form used in enzymatic assays, the parent nucleoside, EFdA (also known as MK-8591), is used for in vivo studies as it can be administered orally and is then intracellularly phosphorylated to the active EFdA-TP.[7][9][10] Studies in humanized mice and rhesus macaques have demonstrated the potent in vivo antiviral activity of EFdA.[7][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | Incorrect concentration: Calculation error or suboptimal concentration range. | Verify calculations and perform a dose-response experiment to determine the optimal EC50 in your assay system. |
| Compound degradation: Improper storage or handling. | Ensure the compound is stored correctly at -20°C and protected from light and moisture.[] Prepare fresh dilutions for each experiment. | |
| Inactive compound: Poor quality or expired reagent. | Verify the certificate of analysis for your batch of this compound. | |
| High cytotoxicity observed | Concentration too high: Exceeding the cytotoxic threshold for the cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 and use concentrations well below this value for antiviral experiments. |
| Solvent toxicity: High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5%). | |
| High variability between replicates | Pipetting errors: Inaccurate dispensing of compound or cells. | Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Uneven cell distribution: Inconsistent cell seeding in multi-well plates. | Ensure thorough mixing of cell suspension before and during plating. | |
| Edge effects in plates: Evaporation from wells on the perimeter of the plate. | Avoid using the outer wells of the plate for experimental conditions or fill them with sterile media/PBS. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of EFdA/EFdA-TP
| Compound | Virus/Assay | Cell Type | EC50 / IC50 | Reference |
| EFdA-TP | RT-catalyzed DNA synthesis | N/A (enzymatic) | 0.05 - 10 µM (effective concentration) | [1][][6] |
| EFdA | HIV-1 (Wild Type) | MT4 cells | 73 pM | [7] |
| EFdA | HIV-2 (EHO) | MT4 cells | 98 pM | [7] |
| EFdA | HIV-1 (NL4-3) | MT4 cells | 50 pM | [7] |
| EFdA | HIV-1 (JR-CSF) | PBMCs | 0.25 nM | [9][10] |
| EFdA | HIV-1 (various clades) | PBMCs | 0.10 - 1.0 nM | [9] |
| EFdA | HIV-1 | N/A | 0.004 µM | [8] |
Table 2: In Vitro Cytotoxicity of EFdA
| Compound | Cell Type | CC50 | Selectivity Index (CC50/EC50) | Reference |
| EFdA | PBMCs | 46 µM | 184,000 | [9] |
| EFdA | Various human epithelial cell lines | >1 x 10³ (relative to EC50) | >1 x 10³ | [11][12] |
Experimental Protocols
Protocol 1: Determination of EC50 in a Cell-Based Antiviral Assay
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, PBMCs) in a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point dilution series with a maximum concentration of 1 µM.
-
Infection: Add the virus stock to the cells at a pre-titrated multiplicity of infection (MOI).
-
Treatment: Immediately add the serially diluted this compound to the infected cells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Readout: Quantify viral replication using an appropriate method, such as a luciferase reporter gene assay, p24 ELISA, or RT-qPCR.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic regression model.
Protocol 2: Determination of CC50 by MTT Assay
-
Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium, mirroring the concentrations used in the antiviral assay.
-
Treatment: Add the serially diluted compound to the cells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic regression model.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Activity of a Nucleoside Reverse Transcriptase Inhibitor, 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine, against Human Immunodeficiency Virus Type 1 Infection in a Model Using Human Peripheral Blood Mononuclear Cell-Transplanted NOD/SCID Janus Kinase 3 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Oral Administration of the Nucleoside EFdA (4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine) Provides Rapid Suppression of HIV Viremia in Humanized Mice and Favorable Pharmacokinetic Properties in Mice and the Rhesus Macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EFdA-TP Tetrasodium in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using EFdA-TP tetrasodium in biochemical assays. Find answers to frequently asked questions and troubleshooting advice to help you avoid common artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is EFdA-TP and what is its primary mechanism of action?
4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside analog that acts as a reverse transcriptase (RT) inhibitor.[1][2][3] Its primary target is the HIV-1 reverse transcriptase. EFdA-TP has a unique dual mechanism of action; it can act as both an immediate and a delayed chain terminator of DNA synthesis, despite having a 3'-OH group, which is typically absent in chain-terminating nucleoside analogs.[1][2][3][4] It can also be misincorporated by RT, leading to primers that are difficult to extend.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C, sealed, and protected from moisture and light.[5][] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from light.[5][] To ensure stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is EFdA-TP specific to HIV-1 reverse transcriptase? What about off-target effects on other polymerases?
EFdA-TP demonstrates high specificity for HIV-1 RT.[7][8] Studies have shown that it has a significantly lower affinity for human mitochondrial DNA polymerase γ (Pol γ), suggesting a low potential for mitochondrial toxicity, a common concern with nucleoside analogs.[9][10] In vitro studies have also indicated favorable off-target profiles, with high IC50 values (≥95 µM) against other human DNA polymerases tested.[11] This high specificity reduces the likelihood of artifacts resulting from the inhibition of cellular polymerases in your assays.
Q4: Can EFdA-TP be used in combination with other reverse transcriptase inhibitors?
Yes, studies have investigated the combination of EFdA-TP with other RT inhibitors, such as tenofovir diphosphate (TFV-DP).[1] The unique binding and inhibition mechanisms of EFdA-TP may offer synergistic or additive effects when used with other antiretroviral agents.[1] The lack of antagonism between EFdA and tenofovir has been noted and is thought to be related to preferential binding of EFdA-TP at various sites.[9]
Troubleshooting Guide
Problem 1: No or low inhibition of reverse transcriptase activity observed.
| Potential Cause | Recommended Solution |
| Degraded EFdA-TP | Ensure proper storage conditions (-20°C for solid, -80°C for stock solutions) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5][] |
| Incorrect Assay Conditions | Verify the concentrations of all reaction components, including the enzyme, template/primer, and dNTPs. Ensure the buffer composition (e.g., pH, salt concentration) is optimal for the specific reverse transcriptase being used. |
| Inaccurate Concentration of EFdA-TP Stock | Re-verify the concentration of your EFdA-TP stock solution using a reliable quantification method. |
| Suboptimal Incubation Time | In in vitro assays, EFdA-TP has been shown to inhibit RT-catalyzed DNA synthesis within 15 minutes.[2][5][12] Ensure your incubation time is sufficient for the inhibitor to take effect. |
Problem 2: Inconsistent or variable results between experiments.
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, nuclease-free water and reagents. Ensure that pipette tips and tubes are sterile to prevent degradation of nucleic acids or the inhibitor. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing dilutions of EFdA-TP, ensure thorough mixing. |
| Template/Primer Quality | Assess the integrity and purity of your DNA or RNA template and primers. Degradation or impurities can affect enzyme activity and inhibitor binding. |
| Sequence-Dependent Inhibition | The inhibitory mechanism of EFdA-TP can be sequence-dependent, acting as either an immediate or delayed chain terminator.[1][4][9] If you have changed your template or primer sequence, this could alter the observed inhibitory potency. |
Problem 3: Unexpected bands or products in a primer extension assay.
| Potential Cause | Recommended Solution |
| Delayed Chain Termination | EFdA-TP can act as a delayed chain terminator, allowing for the incorporation of one or more additional nucleotides before synthesis is halted.[1][2][5][12] This can result in bands that are slightly larger than the expected termination product. |
| Misincorporation of EFdA-MP | EFdA-monophosphate (EFdA-MP) can be misincorporated by reverse transcriptase, leading to mismatched primers that are difficult to extend.[1][4] This may result in faint or stalled product bands. |
| Contaminating Nuclease Activity | Ensure that your enzyme preparation and other reagents are free from contaminating nucleases that could degrade your template, primer, or product. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of EFdA-TP in Biochemical Assays
| Parameter | Value | Assay Conditions | Reference |
| IC50 | Varies with assay | Inhibition of HIV-1 RT-catalyzed DNA synthesis | [13] |
| Concentration Range | 0.05 - 10 µM | Inhibition of RT-catalyzed DNA synthesis (15 min incubation) | [2][5][12] |
| Concentration Range | 0 - 8 µM | Primer extension assays with TFV-DP | [1] |
Table 2: Selectivity of EFdA-TP for HIV-1 RT over Human Polymerases
| Polymerase | Selectivity/Activity | Reference |
| Human Mitochondrial DNA Polymerase γ (Pol γ) | Poor substrate; incorporated 4,300-fold less efficiently than dATP. | [10] |
| Human DNA Polymerases | IC50 values of ≥95 µM | [11] |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension)
This is a generalized protocol based on methodologies described in the literature.[1][13] Researchers should optimize conditions for their specific experimental setup.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the DNA template-primer hybrid (e.g., 20 nM), HIV-1 RT (e.g., 20 nM), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl).
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM and dNTPs to the desired final concentration (e.g., 1 µM or 10 µM). The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of a stop solution (e.g., 100% formamide with bromophenol blue).
-
-
Analysis:
-
Denature the samples by heating and resolve the products on a denaturing polyacrylamide gel (e.g., 15% polyacrylamide, 7 M urea).
-
Visualize and quantify the bands corresponding to the extended primer to determine the extent of inhibition.
-
Visualizations
Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP.
Caption: Experimental workflow for an RT inhibition assay.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EFdA-TP | RT inhibitor | CAS 950913-56-1 | Buy EFdA-TP from Supplier InvivoChem [invivochem.com]
- 4. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling EFdA-TP Tetrasodium: A Potent Inhibitor of Drug-Resistant HIV
A comprehensive analysis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) tetrasodium reveals its exceptional potency against a wide array of nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV strains. This guide provides a comparative overview of its activity, supported by experimental data, and details the methodologies employed in its evaluation.
EFdA, also known as Islatravir (MK-8591), is a novel nucleoside analog that has demonstrated remarkable efficacy against both wild-type and drug-resistant HIV.[1][2][3] Its active form, EFdA-TP, distinguishes itself from currently approved NRTIs through a unique dual mechanism of action and a high barrier to resistance.[1][4] This document delves into the validation of EFdA-TP's activity, presenting a clear comparison with other NRTIs and outlining the experimental frameworks used to establish its robust antiviral profile.
Comparative Antiviral Activity
EFdA has consistently shown superior potency in preclinical studies when compared to established NRTIs. Its effective concentration (EC50) is often in the picomolar to low nanomolar range, highlighting its significant antiviral activity even at very low concentrations.[2][5]
| Compound | Wild-Type HIV-1 (EC50) | NRTI-Resistant Strains | Key Resistance Mutations | Reference |
| EFdA | 50 pM - 3 nM | Maintains high potency | Active against K65R, M184V, TAMs | [2][5][6] |
| Tenofovir (TFV) | 14 nM | Reduced susceptibility | K65R confers resistance | [5][7] |
| Lamivudine (3TC) | 1,210 nM | High-level resistance | M184V confers high resistance | [5][8] |
| Emtricitabine (FTC) | 370 nM | High-level resistance | M184V confers high resistance | [5][8] |
| Zidovudine (AZT) | 180 nM | Reduced susceptibility | TAMs confer resistance | [5][8] |
Table 1: Comparative EC50 Values of EFdA and other NRTIs. This table summarizes the 50% effective concentration (EC50) of EFdA and other commonly used NRTIs against wild-type HIV-1. EFdA demonstrates significantly lower EC50 values, indicating higher potency. The table also highlights the general activity profile against NRTI-resistant strains and key mutations that impact the efficacy of these drugs.
Activity Against Key NRTI-Resistant Mutants
A critical aspect of EFdA's potential is its sustained activity against HIV strains harboring mutations that confer resistance to other NRTIs.
| Mutation | EFdA Fold Change in EC50 | Tenofovir (TFV) Fold Change in EC50 | Lamivudine (3TC) Fold Change in EC50 | Emtricitabine (FTC) Fold Change in EC50 | Zidovudine (AZT) Fold Change in EC50 | Reference |
| K65R | Hypersusceptible (~0.4-fold) | 2.1-fold (Resistant) | - | - | - | [2][7] |
| M184V | 2 to 7.5-fold (Mildly resistant) | - | >100-fold (Highly resistant) | >100-fold (Highly resistant) | Increased susceptibility | [6][7][8] |
| TAMs (e.g., M41L, T215Y) | 1.5-fold (Susceptible) | - | - | - | 5 to 8-fold (Resistant) | [6][7] |
| Q151M Complex | 0.7-fold (Susceptible) | - | - | - | - | [6] |
| T69 Insertion Complex | 22-fold (Reduced susceptibility) | - | - | - | - | [7] |
Table 2: Fold Change in EC50 for EFdA and other NRTIs against specific NRTI-resistant HIV-1 mutants. The fold change indicates the shift in EC50 required for a drug to be effective against a mutant strain compared to the wild-type. A fold change close to 1 indicates no loss of activity, while a higher fold change signifies resistance. EFdA maintains significant activity or is even more potent (hypersusceptible) against several key resistance mutations.
Mechanism of Action: A Dual Inhibition Strategy
EFdA-TP inhibits the HIV-1 reverse transcriptase (RT) through a multi-faceted mechanism that sets it apart from conventional NRTIs.[1] Despite possessing a 3'-hydroxyl group, which is typically absent in chain-terminating NRTIs, EFdA-TP effectively halts DNA synthesis.[1][9]
Its primary mechanism is as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) .[1][2] After being incorporated into the nascent viral DNA chain, EFdA-monophosphate (EFdA-MP) prevents the RT from moving along the RNA template, a process known as translocation.[9] This steric hindrance effectively stalls further DNA synthesis.[10]
Additionally, depending on the template sequence, EFdA-TP can also act as a delayed chain terminator .[1][] In this scenario, it allows for the incorporation of one more nucleotide before halting synthesis.[] The unique 4'-ethynyl group of EFdA plays a crucial role in its potent inhibitory activity by interacting with a hydrophobic pocket in the RT active site.[9][10]
Caption: HIV replication and the dual inhibitory mechanism of EFdA-TP.
Experimental Protocols
The validation of EFdA-TP's activity against NRTI-resistant HIV relies on established in vitro assays.
1. Cell-Based Antiviral Activity Assay:
This assay determines the concentration of the drug required to inhibit HIV replication in cell culture by 50% (EC50).
-
Cells: Peripheral blood mononuclear cells (PBMCs) or cell lines like MT-2 or TZM-bl are commonly used.[2][12]
-
Virus: Laboratory-adapted HIV-1 strains or clinical isolates, including those with known NRTI resistance mutations, are used to infect the cells.
-
Procedure:
-
Cells are cultured in the presence of serial dilutions of the test compound (e.g., EFdA) and a control (no drug).
-
The cultures are then infected with a standardized amount of HIV.
-
After a defined incubation period (typically 3-7 days), viral replication is quantified.
-
-
Quantification: Viral replication can be measured by detecting the p24 antigen (a viral protein) in the cell culture supernatant using an ELISA-based method or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines like TZM-bl.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
2. Phenotypic Drug Susceptibility Assay (e.g., Monogram PhenoSense HIV):
This assay is used to assess the susceptibility of a patient's HIV strain to various antiretroviral drugs.
-
Principle: The reverse transcriptase gene from a patient's virus is inserted into a standardized laboratory clone of HIV.
-
Procedure:
-
Recombinant viruses containing the patient-derived RT are generated.
-
These viruses are then used to infect cells in the presence of a range of concentrations of different antiretroviral drugs.
-
The level of viral replication is measured to determine the drug concentration required to inhibit the virus by 50%.
-
-
Output: The result is reported as a fold change in susceptibility compared to a reference wild-type virus.[7][13]
Caption: Workflow for determining the in vitro antiviral activity of EFdA.
Favorable Pharmacokinetics and Low Toxicity
Beyond its potent antiviral activity, EFdA exhibits a favorable pharmacokinetic profile. The active metabolite, EFdA-TP, has a remarkably long intracellular half-life in peripheral blood mononuclear cells.[2][3] This prolonged presence of the active drug within the target cells supports the potential for less frequent dosing, such as once-weekly administration.[2]
Furthermore, preclinical studies have indicated a low potential for mitochondrial toxicity, a common concern with some NRTIs.[2] EFdA-TP is incorporated by the mitochondrial DNA polymerase γ at a significantly lower rate compared to the natural substrate dATP.[2] In vitro cytotoxicity assessments have also shown a high selectivity index, indicating a wide margin between the effective antiviral concentration and the concentration that causes cellular toxicity.[14]
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Acting Anti-HIV Drugs Targeting HIV-1 Reverse Transcriptase and Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cross-resistance profile of nucleoside reverse transcriptase inhibitor (NRTI) BMS-986001 against known NRTI resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Distinct Resistance Profile of EFdA-TP: A Comparative Analysis with Existing NRTIs
For Immediate Release
A comprehensive review of cross-resistance studies reveals that EFdA-TP (the active triphosphate form of islatravir) maintains a favorable resistance profile compared to established nucleoside reverse transcriptase inhibitors (NRTIs). This guide provides a detailed comparison of EFdA-TP's in vitro activity against key NRTI-resistant HIV-1 variants, summarizing critical data for researchers, scientists, and drug development professionals.
EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine) is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI). Its unique mechanism of action, which involves inhibiting viral replication by preventing the translocation of reverse transcriptase, sets it apart from traditional NRTIs that act as chain terminators. This distinction is a key factor in its differentiated resistance profile.[1][2][3]
Comparative Antiviral Activity Against NRTI-Resistant HIV-1 Variants
The following table summarizes the in vitro antiviral activity of EFdA (islatravir) in comparison to several approved NRTIs against a panel of HIV-1 variants harboring common resistance-associated mutations. The data is presented as the fold change (FC) in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) relative to the wild-type (WT) virus. A fold change greater than 1 indicates reduced susceptibility, while a value less than 1 suggests hypersusceptibility.
| HIV-1 RT Mutation(s) | Islatravir (EFdA) FC | Tenofovir (TDF) FC | Lamivudine (3TC) FC | Emtricitabine (FTC) FC | Zidovudine (AZT) FC |
| K65R | 0.4 | 11.6 | 5.5 | - | - |
| M184I | 10.6 | No Impact | >49.4 | >144.2 | No Impact |
| M184V | 12.4[1] | No Impact[1] | >49.4[1] | >144.2[1] | No Impact[1] |
| T215Y (TAM) | - | - | - | - | Significant Decrease |
| M41L/L210W/T215Y (TAMs) | Similar to or less than other NRTIs | - | - | - | - |
| D67N/K70R/T215F/K219Q (TAMs) | Similar to or less than other NRTIs | - | - | - | - |
| S68N/M184V | 12 | Susceptible | - | - | - |
| M184V + V106I | 33.8 | - | Reduced Susceptibility | - | - |
| M184V + I142V | 25.2 | - | Reduced Susceptibility | - | - |
Data compiled from multiple in vitro studies.[1][2][4][5] Dashes indicate that specific data points were not available in the reviewed sources.
Notably, the K65R mutation, which confers significant resistance to tenofovir, results in hypersusceptibility to islatravir.[1][2] While the M184I and M184V mutations are the primary substitutions that reduce susceptibility to islatravir, the fold change is considerably lower than the high-level resistance these mutations confer to lamivudine and emtricitabine.[1][5] Furthermore, islatravir retains substantial activity against viruses with thymidine analog mutations (TAMs).[1]
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. The following is a generalized protocol for such an assay, often utilizing a single-cycle HIV-1 infectivity model with a reporter gene system.
Single-Cycle HIV-1 Infectivity Assay Protocol
-
Cell Line Maintenance: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-responsive luciferase and β-galactosidase reporter genes, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Production: Replication-defective HIV-1 reporter viruses are generated by co-transfecting 293T cells with a proviral plasmid encoding the HIV-1 genome with a frameshift mutation in the env gene and a separate plasmid expressing a specific HIV-1 envelope glycoprotein. The patient-derived reverse transcriptase (RT) region containing resistance mutations is cloned into the proviral plasmid.
-
Drug Susceptibility Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of the antiretroviral drugs (EFdA-TP, tenofovir, lamivudine, etc.) are prepared and added to the cells.
-
A standardized amount of the reporter virus stock is then added to each well.
-
The plates are incubated for 48 hours to allow for a single round of viral infection and reporter gene expression.
-
-
Quantification of Viral Replication:
-
After incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the level of viral replication.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) is calculated for each drug against each viral variant by plotting the percentage of viral inhibition versus the drug concentration.
-
The fold change in resistance is determined by dividing the IC50 value for the mutant virus by the IC50 value for the wild-type reference virus.
-
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of NRTI action and resistance, the experimental workflow, and the logical framework for interpreting cross-resistance data.
Caption: Mechanism of NRTI action and the development of resistance.
Caption: Workflow for in vitro HIV-1 drug susceptibility testing.
Caption: Logical flow from experimental data to clinical application.
References
- 1. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variable antiviral activity of islatravir against M184I/V mutant HIV-1 selected during antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Biochemical Assay Showdown: EFdA-TP vs. Emtricitabine (FTC) in HIV-1 Reverse Transcriptase Inhibition
A comprehensive comparison of the biochemical potency and mechanisms of two key nucleoside reverse transcriptase inhibitors.
This guide provides a detailed comparison of the biochemical activity of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) and Emtricitabine triphosphate (FTC-TP) against HIV-1 reverse transcriptase (RT). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms of action.
Executive Summary
EFdA, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), demonstrates markedly superior potency in cellular assays compared to the established nucleoside reverse transcriptase inhibitor (NRTI), Emtricitabine. While both drugs target the HIV-1 reverse transcriptase, their mechanisms of inhibition and biochemical efficiencies differ significantly. EFdA-TP acts through multiple mechanisms, including immediate and delayed chain termination, and notably inhibits the translocation of the reverse transcriptase, a unique characteristic among NRTIs.[1] This multifaceted approach contributes to its exceptional antiviral activity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the 50% effective concentration (EC50) for the parent nucleosides and the 50% inhibitory concentration (IC50) for their active triphosphate forms against HIV-1. It is important to note that the IC50 values were obtained from different studies and assay conditions, and therefore should be interpreted with caution.
| Compound | EC50 (nM) | IC50 (nM) |
| EFdA | 3[1] | 14 |
| Emtricitabine (FTC) | 370[1] | 840[2] |
Mechanism of Action
Emtricitabine (FTC) , a cytidine analog, acts as a traditional chain terminator.[2] After intracellular phosphorylation to its active triphosphate form (FTC-TP), it competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the HIV-1 reverse transcriptase.[2] Lacking a 3'-hydroxyl group, the incorporation of FTC-monophosphate (FTC-MP) prevents the formation of the phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.[3]
EFdA , in contrast, possesses a 3'-hydroxyl group, yet it potently inhibits HIV-1 RT through a novel mechanism.[4][5] Its active form, EFdA-TP, is not only efficiently incorporated into the viral DNA but also acts as a "translocation-defective reverse transcriptase inhibitor" (TDRTI).[4][6] After incorporation, the 4'-ethynyl group of EFdA-MP hinders the repositioning of the enzyme on the DNA template, a critical step for the addition of the next nucleotide.[4] This results in a functional chain termination. Furthermore, EFdA-TP can also induce immediate and delayed chain termination, showcasing a multi-faceted inhibitory profile.[5][6]
Caption: Comparative mechanisms of HIV-1 RT inhibition.
Experimental Protocols
A standard biochemical assay to compare the inhibitory activity of EFdA-TP and FTC-TP on HIV-1 reverse transcriptase involves measuring the extent of DNA synthesis in the presence of varying concentrations of the inhibitors.
HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)
This assay quantifies the ability of HIV-1 RT to extend a labeled DNA primer annealed to an RNA or DNA template in the presence of dNTPs and the inhibitors.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
EFdA-TP and FTC-TP
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
5'-radiolabeled or fluorescently labeled DNA primer
-
RNA or DNA template
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl2)[4]
-
Stop Solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the template.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, annealed primer/template, dNTPs, and varying concentrations of either EFdA-TP or FTC-TP.
-
Initiation: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).[4]
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples and resolve the DNA products on a denaturing polyacrylamide gel.
-
Quantification: Visualize and quantify the amount of full-length and extended primer products using a phosphorimager or fluorescence scanner.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a primer extension-based RT inhibition assay.
References
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic, antagonistic, or additive effects of EFdA-TP with other antiretrovirals
A comprehensive analysis of the combination effects of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of the investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) Islatravir (MK-8591), reveals a predominantly additive or synergistic profile when paired with other antiretroviral agents. These findings are critical for the strategic development of novel, long-acting HIV-1 treatment and prevention regimens.
EFdA's unique mechanism of action, which includes acting as both an immediate and delayed chain terminator and inducing misincorporation of nucleotides, underpins its potent antiviral activity and its favorable interactions with other drugs.[1][2] This multifaceted approach to inhibiting HIV-1 reverse transcriptase (RT) may also explain the high barrier to resistance development.[2][3]
In Vitro Combination Studies: A Detailed Look
Investigations into the combined effects of EFdA with a panel of approved antiretroviral drugs have been conducted to map out potential therapeutic combinations. These studies are crucial for identifying synergistic pairs that could lead to enhanced efficacy, reduced dosages, and a lower risk of drug resistance, while also flagging any antagonistic interactions that could compromise treatment.
Most combinations of EFdA with other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase inhibitors have demonstrated additive effects.[4][5] An additive interaction implies that the combined effect of the two drugs is equal to the sum of their individual effects.
Notably, a synergistic relationship has been observed between EFdA and the NNRTI rilpivirine.[4][5][6] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, a highly desirable outcome in combination therapy. The combination of EFdA and rilpivirine has shown additive to synergistic inhibition of both wild-type and mutant strains of HIV-1.[5][6]
Interestingly, the combination of EFdA and tenofovir, both of which are adenosine analogs, results in an essentially additive effect without significant antagonism.[1][4][5] This is a significant finding, as combining two analogs of the same nucleoside can sometimes lead to competitive inhibition and reduced efficacy. The lack of antagonism is attributed to EFdA-TP's multiple mechanisms of RT inhibition, which are dependent on the nucleic acid template sequence.[1][2]
Quantitative Analysis of Drug Interactions
The following tables summarize the quantitative data from in vitro studies assessing the interaction of EFdA with other antiretroviral agents. The interactions were primarily evaluated using the MacSynergy II and CalcuSyn software programs. Synergy volumes (μM²%) are used to quantify the degree of synergy or antagonism; positive values indicate synergy, while negative values suggest antagonism.
| Drug Class | Antiretroviral Agent | Interaction with EFdA | Synergy/Antagonism Volume (μM²%) | Reference |
| NRTI | Zidovudine (AZT) | Additive | Not specified as significantly synergistic or antagonistic | [6] |
| Lamivudine (3TC) | Additive | Not specified as significantly synergistic or antagonistic | [6] | |
| Emtricitabine (FTC) | Additive | Not specified as significantly synergistic or antagonistic | [6] | |
| Tenofovir Disoproxil Fumarate (TDF) | Additive | Not specified as significantly synergistic or antagonistic | [4][5][6] | |
| NNRTI | Efavirenz (EFV) | Additive | Not specified as significantly synergistic or antagonistic | [6] |
| Etravirine (ETR) | Additive | Not specified as significantly synergistic or antagonistic | [6] | |
| Rilpivirine (RPV) | Synergistic | Statistically significant positive values observed | [4][5][6] |
Experimental Protocols
The evaluation of drug-drug interactions is a critical step in the development of combination therapies. A common in vitro method is the checkerboard assay, followed by analysis with software like MacSynergy II or CalcuSyn.
Checkerboard Assay Protocol for Antiviral Synergy
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.
-
Drug Dilution: A serial dilution of EFdA and the companion antiretroviral drug are prepared.
-
Assay Plate Setup: In a 96-well plate, the diluted drugs are added in a checkerboard pattern. This means that each well will have a unique combination of concentrations of the two drugs. Control wells with single drugs and no drugs are also included.
-
Viral Infection: The stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: The infected cells are added to the 96-well plate containing the drug combinations and incubated for a period of 5-7 days.
-
Quantification of Viral Replication: After incubation, the level of HIV-1 replication is measured. This is typically done by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drug). This data is then analyzed using software such as MacSynergy II or CalcuSyn to determine if the interaction is synergistic, additive, or antagonistic. The software generates a three-dimensional plot where peaks above a zero-interaction plane indicate synergy and troughs below indicate antagonism.
Visualizing the Mechanisms and Interactions
To better understand the complex interplay of EFdA-TP with the HIV-1 replication cycle and other antiretrovirals, the following diagrams illustrate its mechanism of action and the experimental workflow for synergy testing.
Figure 1. Mechanism of EFdA-TP Inhibition of HIV-1 Reverse Transcription.
Figure 2. Experimental Workflow for Assessing Antiviral Synergy.
Figure 3. Summary of EFdA Interactions with Other Antiretrovirals.
Conclusion
The body of evidence from in vitro studies indicates that EFdA-TP generally exhibits favorable interactions with other classes of antiretroviral drugs, with most combinations being additive and the combination with rilpivirine showing synergy. The lack of antagonism, even with a fellow adenosine analog like tenofovir, is a promising sign for the development of future combination therapies. These findings, supported by a unique and multifaceted mechanism of action, position Islatravir as a versatile and potent component for next-generation HIV treatment and prevention strategies. Further clinical investigations are ongoing to confirm these in vitro observations in patients.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Combinations of 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Translocation-Defective Mechanism of EFdA-TP: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), also known as Islatravir-TP, with other nucleoside reverse transcriptase inhibitors (NRTIs). It focuses on the validation of EFdA-TP's unique translocation-defective mechanism of action against HIV-1 reverse transcriptase (RT), supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
EFdA-TP represents a significant advancement in antiretroviral therapy due to its novel mechanism as a nucleoside reverse transcriptase translocation inhibitor (NRTTI). Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA possesses this group. However, following its incorporation into the nascent DNA strand, the 4'-ethynyl moiety of EFdA sterically hinders the translocation of the primer-template complex, effectively halting further DNA synthesis. This "translocation-defective" mechanism confers exceptional potency against both wild-type and NRTI-resistant strains of HIV-1 and presents a higher barrier to the development of resistance.
Comparative Performance Data
The following tables summarize the quantitative data comparing the inhibitory activity and incorporation efficiency of EFdA-TP with other widely used NRTIs and the natural substrate, dATP.
Table 1: Comparative Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | IC50 (nM) |
| EFdA-TP | 14 [1] |
| ddATP | 2,800[1] |
| Tenofovir-DP (TFV-DP) | 1,550 (Ki, DNA-dependent)[2][3] |
| Zidovudine-TP (AZT-TP) | ~100[4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of HIV-1 RT by 50% in primer extension assays. A lower IC50 value indicates higher potency. Ki is the inhibition constant.
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the key differences between the mechanism of action of traditional NRTIs and the translocation-defective mechanism of EFdA-TP.
Experimental Validation
The translocation-defective mechanism of EFdA-TP has been rigorously validated through a series of biochemical experiments. The primer extension assay is a cornerstone of this validation, allowing for the direct visualization of DNA synthesis termination.
Key Experimental Workflow: Primer Extension Assay
The following diagram outlines the workflow of a typical primer extension assay used to evaluate the inhibitory effects of NRTIs on HIV-1 RT.
Detailed Experimental Protocols
Primer Extension Assay for IC50 Determination of EFdA-TP
This protocol is adapted from the methods described by Michailidis et al. in the Journal of Biological Chemistry (2009).[1]
1. Materials:
-
Enzyme: HIV-1 Reverse Transcriptase (RT)
-
Primer/Template: A 5'-[32P]-labeled 18-nucleotide DNA primer annealed to a 100-nucleotide DNA template.
-
Substrates: dATP, dCTP, dGTP, TTP (natural deoxynucleoside triphosphates).
-
Inhibitors: EFdA-TP, ddATP, Tenofovir-DP, AZT-TP.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM dithiothreitol.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
2. Procedure:
-
Prepare the reaction mixture by combining the primer/template complex with HIV-1 RT in the reaction buffer.
-
Add varying concentrations of the inhibitor (EFdA-TP or other NRTIs) to the reaction mixtures.
-
Initiate the reaction by adding a mixture of all four dNTPs.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding an equal volume of the stop solution.
-
Denature the DNA products by heating at 95°C for 5 minutes.
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA products by autoradiography.
-
Quantify the intensity of the bands corresponding to the full-length product and terminated products to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
The Structural Basis of Translocation Deficiency
Crystallographic studies have provided a detailed view of how EFdA-TP interacts with the HIV-1 RT active site. The 4'-ethynyl group of EFdA fits into a hydrophobic pocket formed by amino acid residues Ala-114, Tyr-115, Phe-160, and Met-184. This interaction is crucial for both the high-affinity binding of EFdA-TP and the subsequent difficulty in translocating the EFdA-monophosphate-terminated primer, thereby preventing the addition of the next nucleotide.
Conclusion
The experimental evidence strongly supports the classification of EFdA-TP as a translocation-defective reverse transcriptase inhibitor. Its unique mechanism of action, characterized by the steric hindrance of primer translocation after incorporation, distinguishes it from traditional NRTIs. This novel mechanism is responsible for its high potency and favorable resistance profile, making EFdA a promising candidate for the treatment and prevention of HIV-1 infection. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the ongoing development of more effective antiretroviral therapies.
References
EFdA-TP Tetrasodium: A Comparative Analysis Against K65R and M184V HIV-1 Mutations
For Immediate Release
This guide provides a comprehensive comparison of the in vitro performance of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) tetrasodium against wild-type HIV-1 and strains harboring the common nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations, K65R and M184V. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
EFdA, also known as islatravir (MK-8591), is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1] Its active triphosphate form, EFdA-TP, exhibits a unique mechanism of action that distinguishes it from other approved NRTIs.[2][3] This guide summarizes key experimental findings, details the methodologies used in these assessments, and provides visual representations of the underlying mechanisms and workflows.
Performance Against Key Resistance Mutations
EFdA-TP demonstrates a distinct and advantageous profile against the K65R and M184V mutations. The K65R mutation, which confers resistance to several NRTIs including tenofovir, surprisingly results in hypersusceptibility to EFdA.[1][4][5] Conversely, the M184V mutation, a primary resistance pathway for lamivudine and emtricitabine, is also the principal mutation associated with reduced susceptibility to EFdA, though the level of resistance is generally considered low.[1][4]
Quantitative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral activity of EFdA against wild-type and mutant HIV-1 strains from various studies. The data is presented as fold change (FC) in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) relative to the wild-type strain.
Table 1: Antiviral Activity of EFdA Against K65R Mutant HIV-1
| Study Reference | Cell Type | Assay Type | Fold Change in EC₅₀/IC₅₀ vs. Wild-Type |
| [5] | - | Single Replication Cycle | ~2.5-fold more susceptible |
| [1] | - | - | Up to 5-fold more susceptible |
| [4] | - | - | 4-fold more sensitive |
Table 2: Antiviral Activity of EFdA Against M184V Mutant HIV-1
| Study Reference | Cell Type | Assay Type | Fold Change in EC₅₀/IC₅₀ vs. Wild-Type |
| [1] | - | - | ~8-fold resistance |
| [4] | - | - | 7-fold resistance |
| [6] | - | Serial Passage | ~8-fold resistance |
Table 3: Antiviral Activity of EFdA Against K65R/M184V Double Mutant HIV-1
| Study Reference | Cell Type | Assay Type | Fold Change in EC₅₀/IC₅₀ vs. Wild-Type |
| [7] | - | - | 3-fold resistance (less resistant than M184V alone) |
Mechanism of Action and Resistance
EFdA-TP acts as a translocation-defective reverse transcriptase inhibitor.[8] Despite possessing a 3'-hydroxyl group, which is typically absent in chain-terminating NRTIs, the incorporated EFdA monophosphate (EFdA-MP) hinders the translocation of the reverse transcriptase enzyme along the nucleic acid template.[8][9] This effectively halts DNA synthesis.[2]
The hypersusceptibility of the K65R mutant to EFdA is primarily attributed to a significant decrease in the excision efficiency of the incorporated EFdA-MP from the 3' primer terminus.[5] The M184V mutation, on the other hand, is thought to sterically hinder the binding and incorporation of EFdA-TP into the active site of the reverse transcriptase.
Caption: Mechanism of EFdA-TP action and the impact of K65R and M184V mutations.
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies for assessing antiviral efficacy.
Single-Cycle Infectivity Assay
This assay quantifies the ability of an antiviral compound to inhibit a single round of viral replication.
Caption: Workflow for a single-cycle infectivity assay.
Methodology:
-
Cell Plating: Target cells, such as HeLa-CD4 indicator cells, are seeded in 96-well plates and allowed to adhere.
-
Drug Application: A range of concentrations of EFdA are added to the wells.
-
Viral Infection: Cells are then infected with a standardized amount of wild-type or mutant HIV-1 viral stock.
-
Incubation: The plates are incubated for a period that allows for a single round of replication (typically 48 hours).
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of a reporter gene (e.g., β-galactosidase or luciferase), which is expressed upon successful infection, is quantified.
-
Data Analysis: The concentration of the drug that inhibits 50% of viral replication (EC₅₀) is calculated by plotting the reporter activity against the drug concentration.
Recombinant Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of EFdA-TP on the enzymatic activity of purified recombinant HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate Preparation: Purified, recombinant wild-type or mutant HIV-1 RT is prepared. A DNA primer is annealed to a DNA or RNA template.
-
Reaction Mixture: The RT enzyme and the primer/template complex are incubated in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of EFdA-TP are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of dNTPs and MgCl₂.[9]
-
Primer Extension: The reaction proceeds, allowing the RT to extend the primer.
-
Termination and Analysis: The reaction is stopped, and the products are analyzed, often by gel electrophoresis, to visualize the extent of primer extension.[9] The concentration of EFdA-TP that inhibits 50% of the RT activity (IC₅₀) is then determined.
Conclusion
EFdA-TP tetrasodium exhibits a potent and unique profile against HIV-1, particularly in the context of common NRTI resistance mutations. Its hypersusceptibility against the K65R mutant, a significant pathway of resistance to first-line antiretrovirals, highlights its potential therapeutic advantages. While the M184V mutation does confer a low level of resistance, the opposing resistance profiles of EFdA and drugs like tenofovir suggest that combination therapies could present a high genetic barrier to the development of resistance.[4] Further investigation into the clinical implications of these in vitro findings is warranted.
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Comparative In Vitro Safety Profiles of EFdA-TP and TDF: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro safety profiles of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) and tenofovir disoproxil fumarate (TDF), two prominent nucleoside reverse transcriptase inhibitors (NRTIs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to facilitate an objective assessment of their potential for toxicity.
Executive Summary
The in vitro data currently available suggests a potentially more favorable safety profile for EFdA-TP compared to TDF, primarily concerning mitochondrial toxicity. The key differentiating factor lies in their interaction with human mitochondrial DNA polymerase γ (Pol γ), the enzyme responsible for mitochondrial DNA (mtDNA) replication. EFdA-TP demonstrates significantly lower affinity for and incorporation by Pol γ than the natural substrate dATP, indicating a reduced risk of mtDNA depletion-related toxicities. While direct comparative data for cytotoxicity and oxidative stress are less abundant, the existing evidence points towards a lower overall in vitro toxicity potential for EFdA.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the in vitro safety profiles of EFdA-TP and TDF. It is important to note that a direct head-to-head comparison in the same experimental settings is often unavailable in the published literature. Therefore, these tables compile data from various studies, and comparisons should be made with consideration of the different cell types and experimental conditions.
Table 1: Interaction with Mitochondrial DNA Polymerase γ (Pol γ)
| Parameter | EFdA-TP | Tenofovir (TFV) | Natural Substrate (dATP) | Reference |
| Incorporation Efficiency (kpol/Kd) | 4,300-fold less efficient than dATP | 3.2-fold lower efficiency than EFdA-TP | - | [1][2][3] |
| Incorporation Rate (kpol) | 760-fold slower than dATP | - | - | [1][3] |
| Binding Affinity (Kd) | 5.6-fold lower affinity than dATP | - | - | [1][3] |
| Excision Rate (kexo) | 1.3-fold lower than tenofovir | - | - | [1][3] |
Table 2: In Vitro Cytotoxicity (CC50)
| Cell Line | EFdA | Tenofovir (TFV) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 46 µM | >100 µM (as TDF) | [4] |
| HepG2 (Human Liver Cancer Cell Line) | - | 398 µM | [5] |
| Normal Human Skeletal Muscle Cells | - | 870 µM | [5] |
| Human Renal Proximal Tubule Epithelial Cells (RPTECs) | - | No significant cytotoxicity up to 300 µM | [6] |
Table 3: Effects on Mitochondrial Function
| Parameter | EFdA | Tenofovir (TFV) | Reference |
| Mitochondrial DNA (mtDNA) Levels | Minimal inhibition of human DNA polymerases suggested | No significant changes in HepG2, skeletal muscle, or renal proximal tubule cells | [6][7][8] |
| Lactate Production | - | <20% increase in HepG2 and skeletal muscle cells at 300 µM | [7][8] |
Experimental Protocols
Detailed methodologies for key in vitro safety assays are provided below.
Mitochondrial DNA Polymerase γ (Pol γ) Inhibition Assay
Objective: To determine the kinetics of incorporation and excision of a nucleotide analog by Pol γ, providing a measure of potential mitochondrial toxicity.
Methodology:
-
Enzyme and Substrates: Purified recombinant human Pol γ (catalytic and accessory subunits) is used. The nucleotide analogs (e.g., EFdA-TP, TDF-diphosphate) and the natural substrate (dATP) are prepared at various concentrations. A 5'-radiolabeled DNA primer/template is used as the substrate for the polymerase reaction.
-
Pre-Steady-State Kinetics (Incorporation):
-
A rapid quench-flow instrument is used to mix the Pol γ-DNA complex with the nucleotide substrate for very short time intervals (milliseconds to seconds).
-
The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The amount of extended primer is quantified using phosphorimaging.
-
The observed rates of incorporation (kobs) at different nucleotide concentrations are fitted to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd). The incorporation efficiency is calculated as kpol/Kd.
-
-
Excision Assay:
-
A primer-template duplex with the nucleotide analog incorporated at the 3' end of the primer is incubated with Pol γ.
-
Aliquots are taken at different time points and quenched.
-
The products are analyzed by gel electrophoresis to measure the amount of the excised nucleotide.
-
The rate of excision (kexo) is determined by fitting the data to a single exponential decay equation.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.
Methodology:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (EFdA or TDF) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[3][9][10][11][12]
Mitochondrial Respiration (Seahorse XF) Assay
Objective: To measure the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.
Methodology:
-
Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate and allowed to form a monolayer.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized Seahorse XF assay medium.
-
Instrument Calibration: The Seahorse XF Analyzer is calibrated.
-
Mito Stress Test: The assay involves the sequential injection of mitochondrial stressors to measure key parameters of mitochondrial function:
-
Basal Respiration: OCR is measured before any injections.
-
ATP-linked Respiration: Oligomycin (an ATP synthase inhibitor) is injected to block ATP production, and the resulting decrease in OCR represents the respiration linked to ATP synthesis.
-
Maximal Respiration: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent, is injected to disrupt the mitochondrial membrane potential and induce the maximum OCR.
-
Non-Mitochondrial Respiration: Rotenone and antimycin A (complex I and III inhibitors) are injected to shut down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial processes.
-
-
Data Analysis: The OCR data is analyzed to determine the effects of the test compounds on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[2][13][14][15][16]
Reactive Oxygen Species (ROS) Assay
Objective: To quantify the intracellular production of reactive oxygen species, an indicator of oxidative stress.
Methodology:
-
Cell Culture: Cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with the test compounds.
-
Probe Loading: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is added to the cells. H2DCFDA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Incubation: The cells are incubated with the probe to allow for uptake and deacetylation.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. The results are typically normalized to cell number or protein content.[17][18][19][20][21][22][23][24]
Mandatory Visualizations
Signaling Pathway: NRTI-Induced Mitochondrial Toxicity
Caption: Pathway of NRTI-induced mitochondrial toxicity.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Logical Relationship: Comparative Safety Assessment
Caption: Logical flow of the comparative in vitro safety assessment.
References
- 1. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [en.bio-protocol.org]
- 19. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Induction of Reactive Oxygen Species Is Necessary for Efficient Onset of Cyprinid Herpesvirus 2 Replication: Implications for Novel Antiviral Strategy With Antioxidants [frontiersin.org]
Safety Operating Guide
Safe Disposal of EFdA-TP Tetrasodium: A Guide for Laboratory Professionals
Researchers and drug development professionals handling EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate) tetrasodium must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While EFdA-TP tetrasodium is classified as a non-hazardous substance, responsible management of its waste is crucial.[1] This guide provides essential information on the proper disposal of this compound, its chemical properties, and a clear workflow for its handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, allowing for a quick reference of its essential characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₁₁FN₅Na₄O₁₂P₃[1][] |
| Molecular Weight | 621.12 g/mol [1][] |
| CAS Number | 2883783-00-2[1] |
| Appearance | White to off-white solid[] |
| Storage | -20°C, sealed, away from moisture and light[][4] |
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to all relevant country, federal, state, and local regulations.[1] The following steps provide a general operational plan for its disposal:
-
Waste Identification and Segregation :
-
Place unused or waste this compound in a clearly labeled, sealed container.
-
If possible, use the original container, ensuring the label is intact and legible.[5]
-
Segregate this waste from other chemical waste streams to avoid cross-contamination.
-
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
-
Disposal of Pure Substance :
-
For the disposal of the pure, unused chemical, it should be treated as non-hazardous laboratory waste.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
-
-
Disposal of Contaminated Materials :
-
Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated waste container.
-
Contaminated packaging should also be disposed of in accordance with local regulations.[1]
-
-
Waste Collection and Removal :
-
Store the sealed waste container in a designated area for chemical waste pickup.
-
Arrange for disposal through your institution's certified waste management provider.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
